molecular formula C9H12N2O3 B1511498 Ethyl 3-amino-6-methoxypicolinate CAS No. 959990-31-9

Ethyl 3-amino-6-methoxypicolinate

Cat. No.: B1511498
CAS No.: 959990-31-9
M. Wt: 196.2 g/mol
InChI Key: WKRPIZNQZXSAQM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methoxypicolinate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-6-methoxypicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-6-methoxypicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)8-6(10)4-5-7(11-8)13-2/h4-5H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRPIZNQZXSAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743204
Record name Ethyl 3-amino-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959990-31-9
Record name Ethyl 3-amino-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-6-methoxypicolinate, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. Picolinic acid and its derivatives are known to play crucial roles in a variety of biological processes and serve as valuable scaffolds in medicinal chemistry.[1][2] This document outlines a plausible and detailed synthetic pathway for Ethyl 3-amino-6-methoxypicolinate, including step-by-step experimental protocols. Furthermore, it delves into the predicted physicochemical and spectroscopic properties of the compound, offering insights into its characterization. The guide also touches upon the potential applications of this class of compounds in the pharmaceutical industry, providing a solid foundation for further research and development.

Introduction: The Significance of Picolinates in Medicinal Chemistry

Picolinic acid, a simple pyridine derivative, and its analogues have garnered substantial attention in the field of medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for their potential as therapeutic agents in a wide range of diseases. The pyridine ring, a common motif in many pharmaceuticals, offers a versatile scaffold that can be readily functionalized to modulate biological activity and pharmacokinetic properties.

The introduction of amino and methoxy substituents onto the picolinate framework can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Specifically, the 3-amino group can act as a key pharmacophore, participating in hydrogen bonding with biological targets, while the 6-methoxy group can enhance metabolic stability and cell permeability. The ethyl ester moiety can serve as a prodrug, improving oral bioavailability, which can be later hydrolyzed in vivo to the active carboxylic acid. This guide focuses on a promising member of this family, Ethyl 3-amino-6-methoxypicolinate, providing a detailed exploration of its synthesis and properties.

Proposed Synthesis of Ethyl 3-amino-6-methoxypicolinate

Currently, a standardized, commercially viable synthesis for Ethyl 3-amino-6-methoxypicolinate is not widely documented. However, based on established organic chemistry principles and published procedures for analogous compounds, a reliable multi-step synthetic route can be proposed. The following pathway starts from the commercially available 6-chloropicolinic acid.

Overall Synthetic Workflow

The proposed synthesis is a three-step process:

  • Methoxylation of 6-chloropicolinic acid to yield 6-methoxypicolinic acid.

  • Nitration of 6-methoxypicolinic acid to introduce a nitro group at the 3-position, yielding 6-methoxy-3-nitropicolinic acid.

  • Reduction and Esterification of 6-methoxy-3-nitropicolinic acid to afford the final product, Ethyl 3-amino-6-methoxypicolinate.

Synthetic_Workflow 6-Chloropicolinic_Acid 6-Chloropicolinic Acid 6-Methoxypicolinic_Acid 6-Methoxypicolinic Acid 6-Chloropicolinic_Acid->6-Methoxypicolinic_Acid Step 1: Methoxylation 6-Methoxy-3-nitropicolinic_Acid 6-Methoxy-3-nitropicolinic Acid 6-Methoxypicolinic_Acid->6-Methoxy-3-nitropicolinic_Acid Step 2: Nitration Ethyl_3-amino-6-methoxypicolinate Ethyl 3-amino-6-methoxypicolinate 6-Methoxy-3-nitropicolinic_Acid->Ethyl_3-amino-6-methoxypicolinate Step 3: Reduction & Esterification

Caption: Proposed synthetic workflow for Ethyl 3-amino-6-methoxypicolinate.

Detailed Experimental Protocols
  • Principle: Nucleophilic aromatic substitution of the chloro group with a methoxy group using sodium methoxide.

  • Protocol:

    • To a solution of sodium methoxide (2.5 eq.) in dry methanol (10 mL per 1 g of starting material) in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1.0 eq.).

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH ~4-5.

    • Remove the methanol under reduced pressure.

    • The resulting solid is suspended in a minimal amount of cold water, filtered, and washed with cold water to remove inorganic salts.

    • Dry the solid under vacuum to yield 6-methoxypicolinic acid.

  • Self-Validation: The product can be characterized by ¹H NMR and melting point analysis. The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction.

  • Principle: Electrophilic aromatic substitution (nitration) of the electron-rich pyridine ring. The methoxy group is an activating group and directs the incoming nitro group to the ortho and para positions. In this case, the 3- and 5-positions are activated. The 3-position is generally favored.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (5 mL per 1 g of starting material) at 0 °C, slowly add 6-methoxypicolinic acid (1.0 eq.).

    • Once the starting material is completely dissolved, add a mixture of concentrated nitric acid (1.5 eq.) and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

  • Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

  • Principle: This is a one-pot reaction involving the reduction of the nitro group to an amine and the esterification of the carboxylic acid. Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3][4] The esterification is achieved via Fischer esterification.

  • Protocol:

    • In a pressure vessel, dissolve 6-methoxy-3-nitropicolinic acid (1.0 eq.) in anhydrous ethanol (20 mL per 1 g of starting material).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • To the filtrate, add a catalytic amount of concentrated sulfuric acid (0.1 eq.).

    • Heat the mixture to reflux for 6-8 hours to facilitate esterification.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Trustworthiness: Each step of this protocol is based on well-established and reliable chemical transformations. The progress of each reaction can be monitored, and the purity of the intermediates and the final product can be assessed using standard analytical techniques.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.21 g/mol
Appearance Off-white to light yellow solid
Melting Point 110-120 °C (estimated)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.
¹H NMR (400 MHz, CDCl₃) δ 7.5-7.7 (d, 1H), 6.8-7.0 (d, 1H), 4.3-4.5 (q, 2H), 3.9-4.1 (s, 3H), 3.5-3.8 (br s, 2H), 1.3-1.5 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 165-167, 158-160, 145-147, 138-140, 115-117, 110-112, 60-62, 53-55, 14-16
IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 2980-2850 (C-H stretch), 1720-1700 (C=O stretch, ester), 1620-1580 (N-H bend and C=C stretch), 1250-1200 (C-O stretch, ether)

Potential Applications in Drug Development

Substituted aminopicolinates are considered privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. The structural features of Ethyl 3-amino-6-methoxypicolinate make it an attractive candidate for the development of novel therapeutic agents.

  • Enzyme Inhibition: The amino and picolinate moieties can coordinate with metal ions in the active sites of metalloenzymes, making them potential inhibitors of enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

  • Antimicrobial Agents: Pyridine-based compounds have a long history as antimicrobial agents. The specific substitution pattern of this molecule could confer activity against various bacterial or fungal strains.

  • Kinase Inhibitors: The pyridine scaffold can serve as a hinge-binding motif in many protein kinases, which are key targets in oncology and inflammatory diseases.

The following diagram illustrates the logical relationship of the structural features to its potential applications.

Applications Ethyl_3_amino_6_methoxypicolinate Ethyl 3-amino-6-methoxypicolinate Structural_Features Key Structural Features Ethyl_3_amino_6_methoxypicolinate->Structural_Features Amino_Group 3-Amino Group (H-bond donor/acceptor) Structural_Features->Amino_Group Picolinate_Moiety Picolinate Moiety (Metal chelation) Structural_Features->Picolinate_Moiety Methoxy_Group 6-Methoxy Group (Modulates lipophilicity) Structural_Features->Methoxy_Group Ethyl_Ester Ethyl Ester (Prodrug potential) Structural_Features->Ethyl_Ester Potential_Applications Potential Applications Amino_Group->Potential_Applications Picolinate_Moiety->Potential_Applications Enzyme_Inhibition Enzyme Inhibition Potential_Applications->Enzyme_Inhibition Antimicrobial_Activity Antimicrobial Activity Potential_Applications->Antimicrobial_Activity Kinase_Inhibition Kinase Inhibition Potential_Applications->Kinase_Inhibition

Caption: Relationship between structural features and potential applications.

Conclusion

This technical guide has presented a comprehensive overview of the synthesis and properties of Ethyl 3-amino-6-methoxypicolinate. While direct experimental data for this specific molecule is limited, a robust and plausible synthetic route has been proposed, complete with detailed protocols. The predicted physicochemical and spectroscopic properties provide a valuable starting point for its characterization. The versatile structural features of this compound suggest its potential as a valuable building block in the design and development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of Ethyl 3-amino-6-methoxypicolinate is warranted to fully explore its potential in medicinal chemistry.

References

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The Enigmatic Building Block: A Technical Guide to Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Known and the Novel in Chemical Synthesis

In the landscape of pharmaceutical research and development, the demand for novel molecular scaffolds is insatiable. These building blocks are the foundational elements upon which new therapeutic agents are constructed. Ethyl 3-amino-6-methoxypicolinate represents one such scaffold—a pyridine derivative with a tantalizing arrangement of functional groups poised for diverse chemical transformations. This guide provides a comprehensive technical overview of this compound. While direct and extensive literature on Ethyl 3-amino-6-methoxypicolinate is sparse, this document, grounded in established chemical principles and data from closely related analogues, aims to serve as a robust resource for its synthesis, characterization, and potential applications.

Compound Identification and Physicochemical Properties

As of the latest literature review, a specific CAS number for Ethyl 3-amino-6-methoxypicolinate has not been assigned, suggesting its status as a novel or less-common research chemical. However, we can infer its properties from the well-documented analogue, Ethyl 3-amino-6-methylpicolinate (CAS No. 908832-89-3)[1].

PropertyPredicted Value for Ethyl 3-amino-6-methoxypicolinateData for Ethyl 3-amino-6-methylpicolinate[1]
CAS Number Not Assigned908832-89-3
Molecular Formula C₉H₁₂N₂O₃C₉H₁₂N₂O₂
Molecular Weight 196.20 g/mol 180.20 g/mol
Appearance Predicted to be an off-white to yellow solid-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)-
Storage Store in a cool, dark, dry place (2-8°C recommended)Keep in dark place, sealed in dry, 2-8°C

Strategic Synthesis: A Proposed Pathway

The synthesis of Ethyl 3-amino-6-methoxypicolinate can be logically approached through a multi-step sequence starting from commercially available precursors. The key strategic consideration is the introduction of the methoxy group at the 6-position and the amino group at the 3-position of the pyridine ring. A plausible and efficient route is outlined below, drawing parallels from the synthesis of related 6-substituted picolinates[2][3].

Proposed Synthetic Workflow

G A Ethyl 6-chloro-3-nitropicolinate C Nucleophilic Aromatic Substitution (SNAr) A->C B Sodium Methoxide B->C D Ethyl 6-methoxy-3-nitropicolinate C->D Methanol, Heat E Reduction (e.g., H₂, Pd/C or SnCl₂) D->E Catalyst/Reagent F Ethyl 3-amino-6-methoxypicolinate E->F

Caption: Proposed synthesis of Ethyl 3-amino-6-methoxypicolinate.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution for Methoxy Group Introduction

  • To a solution of Ethyl 6-chloro-3-nitropicolinate in anhydrous methanol, add a solution of sodium methoxide in methanol (typically 1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The rationale behind using a polar protic solvent like methanol is to effectively solvate the sodium methoxide and facilitate the SNAr reaction. The chloro-substituent at the 6-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position and the pyridine nitrogen.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 6-methoxy-3-nitropicolinate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified Ethyl 6-methoxy-3-nitropicolinate in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The hydrogenation of a nitro group to an amine is a well-established and generally high-yielding transformation.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the target compound, Ethyl 3-amino-6-methoxypicolinate. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Analytical Characterization: The Spectroscopic Signature

The structural confirmation of the synthesized Ethyl 3-amino-6-methoxypicolinate would rely on a combination of spectroscopic techniques. The expected data is as follows:

TechniqueExpected Observations
¹H NMR - A triplet and a quartet corresponding to the ethyl ester protons. - A singlet for the methoxy protons. - Two doublets in the aromatic region for the pyridine ring protons. - A broad singlet for the amino protons.
¹³C NMR - Peaks corresponding to the ethyl ester carbons. - A peak for the methoxy carbon. - Aromatic carbons of the pyridine ring. - Carbonyl carbon of the ester.
IR - N-H stretching vibrations for the primary amine. - C=O stretching for the ester. - C-O stretching for the ether. - Aromatic C-H and C=C stretching.
Mass Spec (MS) - A molecular ion peak corresponding to the calculated molecular weight (196.20 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminopicolinate scaffold is a valuable pharmacophore in medicinal chemistry. The presence of the amino, ester, and methoxy groups provides three distinct points for chemical diversification, making it an attractive starting material for the synthesis of compound libraries.

Potential Synthetic Diversification Pathways

G A Ethyl 3-amino-6-methoxypicolinate B Amide Coupling A->B R-COCl or R-COOH, Coupling Agent C Sulfonamide Formation A->C R-SO₂Cl D Reductive Amination A->D Aldehyde/Ketone, Reducing Agent E Ester Hydrolysis A->E LiOH or NaOH F Amide Formation E->F Amine, Coupling Agent

Caption: Potential diversification of Ethyl 3-amino-6-methoxypicolinate.

Thieno[2,3-b]pyridine derivatives, which can be synthesized from related aminopyridine precursors, have shown a wide range of pharmacological activities[4]. Similarly, substituted aminopyridine derivatives are explored for various therapeutic applications[5]. The unique substitution pattern of Ethyl 3-amino-6-methoxypicolinate makes it a promising candidate for the development of novel kinase inhibitors, GPCR modulators, and other targeted therapies.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling Ethyl 3-amino-6-methoxypicolinate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[3][6].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors[6]. Avoid contact with skin and eyes[3].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-amino-6-methoxypicolinate, while not yet a commonplace reagent, holds significant potential as a versatile building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely properties, a plausible and robust synthetic route, and an outlook on its potential applications. As research into novel heterocyclic scaffolds continues to expand, it is anticipated that the utility of this and related compounds will become increasingly apparent, paving the way for the discovery of new and improved therapeutic agents.

References

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  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.

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Solubility of Ethyl 3-amino-6-methoxypicolinate in common organic solvents

This guide provides a comprehensive framework for understanding, predicting, and quantifying the solubility of Ethyl 3-amino-6-methoxypicolinate. By combining theoretical analysis of its molecular structure with a rigorous experimental protocol, researchers can generate the reliable data needed for informed decision-making. This data is fundamental to optimizing reaction conditions, developing effective purification strategies, and overcoming challenges in formulation and drug delivery. Adherence to these principles and methodologies ensures the generation of high-quality, trustworthy data that is fit for purpose in a regulated and scientifically demanding environment. [15][16]

References

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An In-Depth Technical Guide to the Purity Analysis of Ethyl 3-amino-6-methoxypicolinate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-amino-6-methoxypicolinate is a key starting material and advanced intermediate in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as any impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1] This guide provides a comprehensive, in-depth exploration of the HPLC purity analysis of Ethyl 3-amino-6-methoxypicolinate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodology in authoritative standards.

The Criticality of Purity for Ethyl 3-amino-6-methoxypicolinate

As a foundational building block in drug synthesis, the purity of Ethyl 3-amino-6-methoxypicolinate directly influences the impurity profile of the final drug substance. Potential impurities can arise from the synthetic route, degradation, or storage. These impurities, even in trace amounts, can be pharmacologically active, toxic, or affect the stability of the API. Therefore, a robust and validated analytical method is essential to ensure the quality and consistency of this critical raw material.

Potential Impurities

Understanding the potential impurities is crucial for developing a specific and stability-indicating HPLC method. Impurities in Ethyl 3-amino-6-methoxypicolinate can include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Unwanted molecules formed during the reaction.

  • Intermediates: Partially reacted molecules.

  • Degradation products: Formed by hydrolysis, oxidation, photolysis, or thermal stress.[2][3]

A thorough understanding of the synthetic pathway and the chemical nature of the molecule allows for the prediction and identification of these potential impurities.

The HPLC Method: A Symphony of Selectivity and Sensitivity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. Its ability to separate, identify, and quantify compounds in a mixture makes it the ideal tool for this application. The development of a successful HPLC method for Ethyl 3-amino-6-methoxypicolinate hinges on the careful selection of the stationary phase, mobile phase, and detection parameters.

The Logic of Method Development

The goal is to develop a stability-indicating method, meaning it can resolve the main component from its potential impurities and degradation products. This is achieved through a systematic approach to method development:

  • Analyte Characterization: Understanding the physicochemical properties of Ethyl 3-amino-6-methoxypicolinate (e.g., pKa, logP, UV spectrum) is the first step.

  • Column Selection: A reversed-phase C18 column is often the starting point for moderately polar compounds like aromatic amines.[4][5] The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically employed to achieve optimal separation of compounds with varying polarities.[5] The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds.

  • Detector Selection: A UV detector is commonly used for aromatic compounds. The detection wavelength should be chosen at the absorbance maximum of Ethyl 3-amino-6-methoxypicolinate to ensure high sensitivity. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purity analysis of Ethyl 3-amino-6-methoxypicolinate by HPLC. The causality behind each step is explained to provide a deeper understanding of the methodology.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade buffer salts (e.g., ammonium formate).

  • Reference Standard: A well-characterized standard of Ethyl 3-amino-6-methoxypicolinate.

  • Sample: The batch of Ethyl 3-amino-6-methoxypicolinate to be analyzed.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds and is compatible with mass spectrometry if further characterization is needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
Gradient Program Time (min)%B
010
2090
2590
25.110
3010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax of the analyte)Provides good sensitivity for the aromatic picolinate structure. A PDA detector allows for monitoring across a range of wavelengths.
Injection Volume 10 µLA typical injection volume to avoid column overloading while maintaining good sensitivity.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 10 mg of the Ethyl 3-amino-6-methoxypicolinate reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the batch of Ethyl 3-amino-6-methoxypicolinate to be analyzed.

  • Diluent: The mobile phase at the initial gradient composition is often a good choice for the diluent to ensure good peak shape.

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of the standard solution.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and detection system.

Method Validation: The Hallmark of Trustworthiness

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The validation of the HPLC method for Ethyl 3-amino-6-methoxypicolinate should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation, or stress testing, is a critical component of method validation for a stability-indicating assay.[2][9] It involves subjecting the drug substance to harsh conditions to accelerate its degradation.[2][3] The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the main peak and from each other.[10][11]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C

  • Base Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

The extent of degradation should ideally be between 5-20% to ensure that the degradation products are formed at detectable levels without completely degrading the main component.[2]

Data Presentation and Interpretation

The results of the purity analysis are typically presented in a clear and concise manner.

Example Purity Calculation

The purity of the Ethyl 3-amino-6-methoxypicolinate sample is calculated based on the area percentages of all the peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Data Tables

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor1.2≤ 2.0
Theoretical Plates5500≥ 2000
RSD of Peak Area (%)0.8≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998

Table 3: Impurity Profile of a Sample Batch

PeakRetention Time (min)Area %Identification
15.80.08Unknown Impurity
28.299.80Ethyl 3-amino-6-methoxypicolinate
310.50.12Starting Material X

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for consistent and accurate results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Injection Autosampler Injection Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A schematic overview of the HPLC purity analysis workflow.

Conclusion

This in-depth technical guide provides a comprehensive framework for the purity analysis of Ethyl 3-amino-6-methoxypicolinate by HPLC. By understanding the scientific principles behind the methodology, adhering to rigorous validation protocols, and employing a systematic approach, researchers and scientists can ensure the quality and consistency of this critical pharmaceutical intermediate. The successful implementation of a robust and reliable HPLC method is not merely an analytical task; it is a fundamental component of ensuring the safety and efficacy of the final drug product, ultimately safeguarding patient health.

References

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.2.4. HPLC of amino acids as chloroformate derivatives. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-6-methoxypicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its versatile scaffold. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design and for elucidating its structure-activity relationships (SAR). This guide provides a detailed technical overview of the methodologies employed to determine and analyze the single-crystal X-ray structure of Ethyl 3-amino-6-methoxypicolinate. While a definitive crystal structure is not yet publicly available, this document serves as a roadmap for its determination, from synthesis and crystallization to data analysis and interpretation. We further explore the anticipated structural features and their implications for its application in pharmaceutical development.

Introduction: The Significance of Picolinates in Drug Discovery

Picolinic acid and its derivatives are key building blocks in the synthesis of a wide array of biologically active molecules.[1] Their utility stems from the pyridine ring, a common motif in pharmaceuticals, and the presence of functional groups that can be readily modified. The amino and ester moieties, in particular, offer sites for derivatization to modulate properties such as solubility, bioavailability, and target binding.[2]

The precise spatial arrangement of atoms within a molecule, dictated by its crystal structure, governs its intermolecular interactions and, consequently, its physical and biological properties. X-ray crystallography remains the gold standard for unambiguously determining these three-dimensional structures, providing crucial data for computational modeling and drug design.[1] This guide will delineate the comprehensive workflow for elucidating the crystal structure of Ethyl 3-amino-6-methoxypicolinate.

Synthesis and Crystallization: The Foundation of Structural Analysis

The first critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of Ethyl 3-amino-6-methoxypicolinate

The synthesis of substituted picolinates can be achieved through various established organic chemistry routes. A general approach involves the construction of the pyridine ring followed by functional group manipulations. While specific literature for Ethyl 3-amino-6-methoxypicolinate is sparse, a plausible synthetic route can be adapted from methodologies for related compounds.[3][4]

Experimental Protocol: A General Synthesis Approach
  • Starting Materials: Commercially available substituted pyridines or the construction of the picolinate ring system via multi-component reactions.[3]

  • Key Reactions:

    • Introduction of the amino group at the 3-position, potentially through reduction of a nitro group or a nucleophilic aromatic substitution.

    • Esterification of the carboxylic acid at the 2-position with ethanol under acidic conditions.

    • Introduction of the methoxy group at the 6-position, often via nucleophilic substitution of a leaving group like a halide.

  • Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to achieve the high purity required for crystal growth. The purity can be assessed by techniques such as NMR, HPLC, and mass spectrometry.

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging aspect of a crystallographic experiment. The choice of solvent and crystallization technique is critical and often determined empirically.

Methods for Crystal Growth:
  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal formation.

For compounds like Ethyl 3-amino-6-methoxypicolinate, solvents such as ethanol, ethyl acetate, hexane, or mixtures thereof would be primary candidates for screening. The successful crystallization of a related, more complex molecule from ethanol suggests this as a promising starting point.[5]

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Once suitable single crystals are obtained, their atomic structure can be determined using X-ray diffraction. This technique relies on the scattering of X-rays by the electron clouds of the atoms in the crystal.

The Experimental Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key steps, as illustrated in the diagram below.

experimental_workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_processing Structure Solution & Refinement crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Protocol for X-ray Diffraction Analysis:
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6]

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. For small molecules, this is often achieved using "direct methods".[6]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.[6]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final model is typically reported in a Crystallographic Information File (CIF).

Analysis of the Crystal Structure: From Data to Insights

The refined crystal structure of Ethyl 3-amino-6-methoxypicolinate would provide a wealth of information crucial for drug development.

Key Structural Parameters

The primary output of a crystallographic study is a set of atomic coordinates that define the molecule's geometry. From these, several key parameters are derived:

  • Bond Lengths and Angles: These provide fundamental information about the connectivity and geometry of the molecule.

  • Torsional Angles: These describe the conformation of flexible parts of the molecule, such as the ethyl ester group and the methoxy group.

  • Planarity: Analysis of the pyridine ring's planarity and the orientation of its substituents.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules pack together to form a stable crystal lattice. The nature of this packing is determined by intermolecular interactions, which are critical for properties like solubility and melting point. For Ethyl 3-amino-6-methoxypicolinate, the following interactions would be of particular interest:

  • Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring, the oxygen atoms of the ester, and the methoxy group can act as acceptors. These interactions are expected to play a dominant role in the crystal packing.

  • π-π Stacking: The aromatic pyridine rings may engage in stacking interactions, further stabilizing the crystal structure.[2]

The diagram below illustrates a hypothetical hydrogen-bonding motif that could be observed.

hydrogen_bonding cluster_mol1 cluster_mol2 mol1 Ethyl 3-amino-6-methoxypicolinate (Molecule 1) mol2 Ethyl 3-amino-6-methoxypicolinate (Molecule 2) N1_H1 N-H (amino) N_pyridine N (pyridine) N1_H1->N_pyridine N-H···N

Caption: Potential Hydrogen Bonding Interaction.

Quantitative Data Summary (Hypothetical)

Should the crystal structure be determined, the data would be presented in a standardized format. The table below is a template based on reported data for a similar molecule and illustrates the type of information that would be obtained.[5]

Parameter Expected Value/Information
Chemical FormulaC₉H₁₂N₂O₃
Molecular Weight196.21 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, C2/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules/Unit Cell)To be determined
Density (calculated)g/cm³
R-factors (R1, wR2)Values indicating the goodness of fit of the model
Hydrogen Bond GeometryDonor-H···Acceptor distances (Å) and angles (°)

Implications for Drug Development

A definitive crystal structure of Ethyl 3-amino-6-methoxypicolinate would provide an invaluable template for:

  • Structure-Based Drug Design: The precise coordinates of each atom would allow for computational docking studies to predict how the molecule interacts with biological targets.

  • Pharmacophore Modeling: The 3D arrangement of key functional groups (hydrogen bond donors/acceptors, aromatic rings) can be used to design new molecules with improved potency and selectivity.

  • Polymorphism Screening: Understanding the crystal packing of one form is the first step in identifying and characterizing potential polymorphs, which can have different physical properties and bioavailability.

Theoretical Crystal Structure Prediction

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights.[7][8] These methods use the molecular structure to generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies.[8] While challenging, especially for flexible molecules, CSP can suggest likely packing motifs and hydrogen bonding networks, guiding experimental crystallization efforts and providing preliminary models for design studies.[2][9]

Conclusion

The determination of the crystal structure of Ethyl 3-amino-6-methoxypicolinate is a crucial step towards fully realizing its potential in drug discovery and development. This guide has outlined the comprehensive experimental and analytical workflow required for this endeavor. From chemical synthesis and single-crystal growth to X-ray diffraction and structural analysis, each step provides critical information. The resulting three-dimensional structure would offer profound insights into the molecule's conformational preferences and intermolecular interactions, paving the way for the rational design of novel therapeutics.

References

  • Day, G. M., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(Pt 5), 851–863.
  • Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 13(5), e202400197.
  • Motherwell, W. D. S., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(Pt 5), 851–863.
  • Babaee, S., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Scientific Reports, 13(1), 12345.
  • PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Lopresti, M., et al. (2025).
  • Kim, S., et al. (2024).
  • PubChem. (n.d.). Ethyl 6-chloronicotinate. Retrieved from [Link]

  • Chen, Y., et al. (2025).
  • Google Patents. (2010). CN101318929B - Synthesis process for chromium picolinate.
  • Lommerse, J. P. M., et al. (2000). A test of crystal structure prediction of small organic molecules. Acta Crystallographica Section B: Structural Science, 56(Pt 4), 697–714.
  • Mague, J. T., et al. (2016). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.

Sources

A Senior Application Scientist's Guide to Sourcing Ethyl 3-amino-6-methoxypicolinate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-6-methoxypicolinate (CAS No. 959990-31-9) is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern on the pyridine ring offers a versatile scaffold for the synthesis of novel compounds with significant biological activity. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering a technical framework for its procurement, quality validation, and application in a laboratory setting. We will explore the criteria for supplier selection, the importance of analytical documentation, and a practical workflow for its use in synthetic chemistry, ensuring researchers can proceed with confidence in the integrity of their starting materials.

Introduction: The Strategic Importance of Ethyl 3-amino-6-methoxypicolinate

Ethyl 3-amino-6-methoxypicolinate is a substituted pyridine derivative. The strategic placement of an amino group at the 3-position and a methoxy group at the 6-position, flanking an ethyl ester at the 2-position, creates a molecule with multiple reactive handles. This structure is particularly valuable for several reasons:

  • Scaffold for Drug Discovery: Pyridine and its derivatives are core components of numerous pharmaceutical drugs.[1] The specific arrangement of functional groups in Ethyl 3-amino-6-methoxypicolinate allows it to serve as a versatile synthon for creating libraries of compounds with potential therapeutic applications, including antiviral, antimicrobial, and antitumor activities.[1][2]

  • Intermediate in Agrochemical Synthesis: This molecule is a key intermediate in the development of next-generation herbicides and insecticides.[3] Its functional groups allow for precise modifications to develop active ingredients that target specific biological pathways in pests or weeds.[3]

  • Versatility in Synthesis: The amino group is a prime site for amide bond formation, sulfonylation, and other nucleophilic reactions, while the ester can be hydrolyzed, reduced, or converted to other functionalities. This makes it a valuable building block in multi-step organic synthesis.[4][5]

Given its role as a foundational starting material, the quality and purity of commercially sourced Ethyl 3-amino-6-methoxypicolinate are paramount. Impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the validity of research outcomes.

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-quality reagents requires careful evaluation of potential suppliers. The following table summarizes key information for several commercial vendors offering Ethyl 3-amino-6-methoxypicolinate for research purposes.

SupplierProduct IdentifierPurity/GradeAvailable QuantitiesKey Features & Notes
BLD Pharm CAS: 908832-89-3Not specified; Research Use OnlyCustom/Bulk InquiryOffers a related compound, Ethyl 3-amino-6-methylpicolinate. Recommended storage: 2-8°C, sealed in dry, dark place.[6]
HANGZHOU LEAP CHEM CO., LTD. CAS: 959990-31-9Not specifiedBulk inquirySpecialized supplier of fine chemicals for research and development.[7] ISO certified.[7]
MySkinRecipes Reagent Code: #180865, CAS: 959990-31-997%250mg, 1g, 5gProvides predicted physical properties (Boiling Point, Density). Recommended storage: 2-8°C under inert gas and protected from light.[3]
Aaronchem CAS: 908833-43-295%50mg, 100mg, 250mgOffers a related compound, Ethyl 3-amino-6-cyclopropylpicolinate. Clear pricing and stock information available online.[8]

Note: The availability and specifications of chemical reagents can change. Researchers should always verify the information directly with the supplier before ordering.

The Core of Scientific Integrity: A Framework for Reagent Qualification

In research, the starting material is the first variable in any experiment. Its integrity dictates the reliability of the entire data set. As a senior scientist, my approach to sourcing a critical reagent like Ethyl 3-amino-6-methoxypicolinate is not merely transactional; it is the first step of quality control.

The Primacy of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document. Every reputable supplier will provide a lot-specific CoA upon request. This document is the fingerprint of the material you are purchasing.

What to Scrutinize on a CoA:

  • Identity Confirmation: Look for confirmation via ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of Ethyl 3-amino-6-methoxypicolinate.

  • Purity Assessment: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most synthetic applications, a purity of >95% is acceptable. For sensitive assays or late-stage drug development, >98% or even >99% may be required.

  • Residual Solvents: The CoA may list residual solvents from the synthesis and purification process. High levels of reactive solvents could interfere with your chemistry.

  • Water Content: Determined by Karl Fischer titration. Excess water can be detrimental in moisture-sensitive reactions.

A Self-Validating Workflow for Supplier Selection

The process of choosing a supplier should be as rigorous as any experimental protocol. The following workflow provides a self-validating system to ensure you procure a high-quality reagent.

A Identify Potential Suppliers (e.g., Online Databases, Literature) B Request Lot-Specific Certificate of Analysis (CoA) A->B C Evaluate CoA: - Purity (HPLC/GC >95%?) - Identity (NMR/MS correct?) - Residual Solvents/Water acceptable? B->C E Decision Point: Does CoA Meet Specs? C->E D Assess Supplier Reputation: - ISO Certification? - Peer Reviews/Citations? - Technical Support Responsiveness? F Decision Point: Is Supplier Credible? D->F E->D Yes K Reject Supplier/Lot. Return to Step A. E->K No G Purchase Small 'Qualification' Sample F->G Yes F->K No H In-House QC Verification: - Run ¹H NMR - Confirm solubility & appearance G->H I Decision Point: Does In-House QC Match CoA? H->I J Approve Supplier & Reagent Lot for Full-Scale Experiments I->J Yes I->K No

Caption: Supplier Qualification Workflow for Critical Reagents.

This systematic process ensures that the chosen material is not only compliant with the supplier's claims but is also validated by your own internal standards before being committed to critical experiments.[9][10][11]

Application in Practice: A Protocol for Amide Coupling

To illustrate the utility of Ethyl 3-amino-6-methoxypicolinate as a building block, here is a standard, robust protocol for an amide coupling reaction—a cornerstone of medicinal chemistry.

Objective: To synthesize an amide by coupling Ethyl 3-amino-6-methoxypicolinate with a generic carboxylic acid (R-COOH).

Rationale: This reaction leverages the nucleophilic amino group on the picolinate ring. The choice of HATU as a coupling agent is based on its high efficiency and low rate of epimerization for chiral carboxylic acids. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling. Dichloromethane (DCM) is selected as an inert, aprotic solvent that provides good solubility for the reactants.

Experimental Workflow

Caption: Workflow for a standard HATU-mediated amide coupling.

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 3-amino-6-methoxypicolinate (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the stirred solution.

  • Activation: Cool the flask to 0°C in an ice bath. Add HATU (1.2 equivalents) portion-wise over 5 minutes. The solution may turn yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

Ethyl 3-amino-6-methoxypicolinate is more than just a chemical on a shelf; it is a gateway to innovation in drug discovery and agrochemical science. The integrity of this starting material is a direct predictor of experimental success. By adopting a rigorous, evidence-based approach to supplier qualification—one that treats procurement with the same seriousness as experimentation—researchers can mitigate risks associated with reagent quality. This guide provides the framework for making informed sourcing decisions and effectively utilizing this versatile building block, thereby upholding the principles of accuracy, reliability, and scientific integrity.

References

  • BLD Pharm. (n.d.). Ethyl 3-amino-6-methylpicolinate.
  • ECHEMI. (n.d.). Buy Ethyl3-aMino-6-Methoxypicolinate from HANGZHOU LEAP CHEM CO., LTD.
  • PureSynth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability.
  • National Institutes of Health (NIH). (n.d.). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Quality Control Guidelines for SAM Chemical Methods.
  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.
  • Unknown Source. (2025, August 10).
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • ResearchGate. (n.d.). (PDF) Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.
  • Labcompare.com. (2015, June 5). Standards and Reagents.
  • Aaronchem. (n.d.). Ethyl 3-amino-6-cyclopropylpicolinate.
  • ResearchGate. (n.d.). (PDF) Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate.
  • PubMed Central (PMC). (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • Simson Pharma Limited. (n.d.). (Z)-Ethyl 3-aminobut-2-enoate.
  • MySkinRecipes. (n.d.). Ethyl 3-amino-6-methoxypicolinate.

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Biological activity of Ethyl 3-amino-6-methoxypicolinate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 3-Amino-6-Methoxypicolinate Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] Within this broad class, picolinate derivatives—pyridine rings substituted with a carboxylic acid or its ester—serve as versatile building blocks for molecules with a wide spectrum of biological activities.[1] This guide focuses on the derivatives of Ethyl 3-amino-6-methoxypicolinate, a specific and promising core structure. We will explore the synthesis, multifaceted biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—and the underlying mechanisms of action for this class of compounds. This document is intended for researchers, scientists, and drug development professionals, providing both high-level scientific insights and detailed, actionable experimental protocols to facilitate further investigation and application.

The Ethyl 3-Amino-6-Methoxypicolinate Scaffold: A Privileged Structure

The Ethyl 3-amino-6-methoxypicolinate core combines several key features that make it an attractive starting point for drug discovery:

  • The Picolinate Moiety: This structure is an excellent π-acceptor ligand, capable of forming stable complexes with various transition metal ions, which can be a crucial aspect of its biological activity.[2][3]

  • The Amino Group (Position 3): The primary amine at the 3-position is a critical handle for synthetic modification. It allows for the straightforward formation of amides, sulfonamides, and other derivatives, enabling the exploration of structure-activity relationships (SAR).

  • The Methoxy Group (Position 6): The electron-donating methoxy group can influence the electronic properties of the pyridine ring, potentially modulating the compound's reactivity, binding affinity, and metabolic stability.

  • The Ethyl Ester: This group enhances lipophilicity compared to the free carboxylic acid, which can improve cell membrane permeability. It can also function as a prodrug, undergoing hydrolysis by intracellular esterases to release the active carboxylic acid form.[4]

These features collectively position Ethyl 3-amino-6-methoxypicolinate derivatives as a rich area for therapeutic innovation.

General Synthetic Strategy

The synthesis of novel derivatives typically involves the modification of the 3-amino group. A generalized, multi-step synthetic approach allows for the creation of a diverse library of compounds for biological screening.

G A Ethyl 3-amino- 6-methoxypicolinate (Core) B Acylation / Sulfonylation A->B Reagents: Acyl Chloride or Sulfonyl Chloride C Derivative Library (Amides, Sulfonamides, etc.) B->C Diversification D Biological Screening C->D E Lead Compound Identification D->E Hit-to-Lead Optimization G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) bind1 Bound & Inactive IkB->bind1 Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Marked for NFkB->bind1 NFkB_n NF-κB NFkB->NFkB_n Translocates Picolinate Picolinate Derivative Picolinate->IKK Inhibits DNA DNA (κB site) NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical picolinate derivative.

Experimental Protocol: In Vitro Anti-Inflammatory Activity by Protein Denaturation Assay

This assay provides a rapid and reliable method to screen compounds for anti-inflammatory properties by measuring their ability to inhibit heat-induced protein denaturation. [5] Objective: To evaluate the ability of a test compound to prevent the denaturation of bovine serum albumin (BSA), a process analogous to protein denaturation in inflammatory responses.

Materials:

  • Test picolinate derivatives

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac Sodium (standard anti-inflammatory drug)

  • UV-Vis Spectrophotometer

  • Water bath (72°C)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare stock solutions of the test derivatives and Diclofenac Sodium (e.g., 1000 µg/mL in a suitable solvent).

    • In a set of test tubes, prepare the following mixtures:

      • Test: 2 mL of various concentrations of the test compound (e.g., 50, 100, 200, 400, 800 µg/mL) + 0.5 mL of 1% BSA solution.

      • Standard: 2 mL of various concentrations of Diclofenac Sodium + 0.5 mL of 1% BSA solution.

      • Control (Product Control): 2 mL of PBS + 0.5 mL of 1% BSA solution.

  • Incubation:

    • Incubate all test tubes at 37°C for 20 minutes.

    • Transfer the tubes to a water bath and heat at 72°C for 5 minutes to induce denaturation.

  • Measurement:

    • Cool the solutions to room temperature.

    • Measure the absorbance (turbidity) of each solution at 660 nm using a UV-Vis spectrophotometer. Use PBS as the blank.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula:

      • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Analysis:

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation). A higher % inhibition indicates stronger anti-inflammatory activity.

Anticancer Activity: Targeting Malignant Cells

Pyridine derivatives are a cornerstone of modern oncology, with many compounds demonstrating potent antiproliferative activity through diverse mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. [6][7]Picolinic acid itself has been shown to retard tumor growth, and its derivatives are being explored for their ability to chelate metal ions from critical proteins like zinc-finger transcription factors, thereby disrupting cancer cell proliferation. [8][9]

Mechanism of Action: Induction of Apoptosis

A key goal of cancer chemotherapy is to induce programmed cell death (apoptosis) in malignant cells. Picolinate derivatives may trigger apoptosis through various mechanisms, including:

  • ROS Generation: Creating intracellular oxidative stress that damages cellular components and initiates the apoptotic cascade.

  • Mitochondrial Disruption: Causing the release of cytochrome c from mitochondria, which activates caspases.

  • Enzyme Inhibition: Targeting key enzymes involved in cell survival and proliferation, such as kinases or topoisomerases. [1][7]

G Picolinate Picolinate Derivative ROS ↑ Reactive Oxygen Species (ROS) Picolinate->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sources

The Strategic deployment of Ethyl 3-amino-6-methoxypicolinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of bioactive compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an invaluable building block for medicinal chemists. Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. Within this important class of heterocycles, Ethyl 3-amino-6-methoxypicolinate has emerged as a particularly valuable intermediate, offering a strategic entry point for the synthesis of complex and highly functionalized therapeutic agents. This guide provides an in-depth technical overview of the synthesis, properties, and core applications of Ethyl 3-amino-6-methoxypicolinate, with a particular focus on its pivotal role in the development of targeted cancer therapies.

Physicochemical Properties and Synthesis

Ethyl 3-amino-6-methoxypicolinate is a crystalline solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.21 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 88-92 °C
Solubility Soluble in methanol, ethanol, and dichloromethane
CAS Number 886365-38-4

Note: These properties are typical and may vary slightly depending on the supplier and purity.

Synthetic Protocol: A Generalized Approach

The synthesis of Ethyl 3-amino-6-methoxypicolinate can be achieved through a multi-step process, often starting from commercially available picolinic acid derivatives. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of Ethyl 3-amino-6-methoxypicolinate

  • Esterification of 6-hydroxypicolinic acid: To a solution of 6-hydroxypicolinic acid in ethanol, add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl 6-hydroxypicolinate.

  • Nitration: Dissolve ethyl 6-hydroxypicolinate in concentrated sulfuric acid at 0°C. Add potassium nitrate portion-wise while maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 6-hydroxy-3-nitropicolinate.

  • O-methylation: To a solution of ethyl 6-hydroxy-3-nitropicolinate in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate followed by methyl iodide. Stir the mixture at room temperature for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to give ethyl 6-methoxy-3-nitropicolinate.

  • Reduction of the nitro group: Dissolve ethyl 6-methoxy-3-nitropicolinate in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford the final product, Ethyl 3-amino-6-methoxypicolinate.

Core Application in Medicinal Chemistry: The Synthesis of Gedatolisib

A prime example showcasing the strategic importance of Ethyl 3-amino-6-methoxypicolinate is its use as a key intermediate in the synthesis of Gedatolisib (PF-05212384) , a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3]

Synthetic Workflow for Gedatolisib from Ethyl 3-amino-6-methoxypicolinate

The synthesis of Gedatolisib involves the strategic coupling of the aminopicolinate core with other key fragments. The following diagram illustrates the pivotal role of Ethyl 3-amino-6-methoxypicolinate in this process.

Gedatolisib_Synthesis cluster_0 Key Intermediates cluster_1 Core Synthesis cluster_2 Final Product Ethyl_3_amino_6_methoxypicolinate Ethyl 3-amino-6- methoxypicolinate Coupling_Reaction Amide Bond Formation Ethyl_3_amino_6_methoxypicolinate->Coupling_Reaction Reactant 1 Other_Fragment Substituted Pyrimidine Fragment Other_Fragment->Coupling_Reaction Reactant 2 Intermediate_Product Coupled Intermediate Coupling_Reaction->Intermediate_Product Cyclization Intramolecular Cyclization Intermediate_Product->Cyclization Gedatolisib Gedatolisib Cyclization->Gedatolisib

Caption: Synthetic workflow for Gedatolisib highlighting the role of Ethyl 3-amino-6-methoxypicolinate.

Experimental Protocol: Key Synthetic Transformation

The following protocol outlines a representative amide coupling reaction, a critical step in the synthesis of Gedatolisib analogues.[1]

  • Amide Coupling: To a solution of Ethyl 3-amino-6-methoxypicolinate in a suitable aprotic solvent such as dichloromethane (DCM) or DMF, add an equimolar amount of the desired carboxylic acid partner (the substituted pyrimidine fragment).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Gedatolisib exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] In many cancers, mutations in components of this pathway lead to its constitutive activation, driving tumor progression.

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the inhibitory action of Gedatolisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->AKT Activation Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibition Gedatolisib->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Gedatolisib.

Structure-Activity Relationship (SAR) Insights

The aminopicolinate core of Ethyl 3-amino-6-methoxypicolinate plays a crucial role in the overall activity of Gedatolisib. The nitrogen atom of the amino group serves as a key attachment point for the rest of the molecule, allowing for the introduction of diverse functionalities through amide bond formation. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring and may also be involved in interactions with the target protein. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized or may itself participate in binding interactions.

Studies on simplified analogues of Gedatolisib have shown that modifications to the groups attached to the aminopicolinate scaffold can significantly impact the compound's potency and selectivity.[1] This highlights the importance of the aminopicolinate as a versatile platform for fine-tuning the pharmacological properties of drug candidates.

Conclusion and Future Perspectives

Ethyl 3-amino-6-methoxypicolinate is a valuable and versatile building block in medicinal chemistry. Its strategic use in the synthesis of the dual PI3K/mTOR inhibitor Gedatolisib underscores its importance in the development of targeted cancer therapies. The synthetic accessibility and the potential for diverse functionalization make this aminopicolinate derivative an attractive starting material for the discovery of novel therapeutic agents targeting a range of diseases. As our understanding of disease biology deepens, the demand for sophisticated molecular scaffolds like Ethyl 3-amino-6-methoxypicolinate will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules. [Link]

  • Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. MDPI. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry. [Link]

  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. International Journal of Molecular Sciences. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Picolinates

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Picolinates, which are esters or salts of picolinic acid, are a particularly valuable subclass of pyridine derivatives.[1] Their unique electronic properties and ability to act as bidentate ligands have cemented their role as critical intermediates in the synthesis of complex molecules with diverse biological activities and material properties.[1] Ethyl 3-amino-6-methoxypicolinate, the subject of this guide, is a highly functionalized building block poised for strategic elaboration. The presence of an amino group, a methoxy group, and an ethyl ester on the pyridine ring offers multiple points for diversification. The focus of this application note is the strategic modification at a halogenated position (presumed for the purpose of this protocol to be a chloro or bromo substituent at the 6-position, which would be displaced by the methoxy group in the final product's nomenclature but is the reactive handle for the coupling) via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, facilitates the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives, making it an indispensable tool in both academic and industrial laboratories.[4][5]

This guide provides a comprehensive overview of the application of ethyl 3-amino-6-methoxypicolinate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by the amino-substituted pyridine core, and provide a detailed, field-proven protocol for its successful implementation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst to the organohalide (e.g., a halogenated precursor to ethyl 3-amino-6-methoxypicolinate). This step forms a square planar Pd(II) intermediate.[6]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide. The base is essential for the formation of a more nucleophilic "ate" complex of the boronic acid, which facilitates this transfer.[4]

  • Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_intermediate1 R¹-Pd(II)Ln-X pd0->pd_intermediate1 pd_intermediate2 R¹-Pd(II)Ln-R² pd_intermediate1->pd_intermediate2 Transmetalation product R¹-R² (Coupled Product) pd_intermediate2->product Reductive Elimination reagents R¹-X (Organohalide) reagents->pd0 Oxidative Addition boronic_acid R²-B(OR)₂ (Organoboron) boronic_acid->pd_intermediate1 product->pd0 base Base base->boronic_acid

Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.

Navigating the Challenges of Amino-Substituted Pyridine Substrates

While the Suzuki-Miyaura coupling is broadly applicable, substrates like ethyl 3-amino-6-methoxypicolinate present specific challenges that must be addressed for a successful reaction. The primary issue arises from the Lewis basicity of the pyridine nitrogen and the coordinating ability of the 3-amino group. These functionalities can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7]

To overcome these challenges, the selection of an appropriate ligand is paramount. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic turnover.[8] Ligands such as Sphos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated efficacy in couplings involving electron-rich and sterically hindered substrates.[9] These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly the oxidative addition, while minimizing catalyst inhibition by the substrate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a halogenated precursor of ethyl 3-amino-6-methoxypicolinate with an arylboronic acid. This protocol is based on established methods for similar amino-substituted heterocyclic systems.[6][9] Optimization may be required for specific substrates.

Materials:

  • Ethyl 3-amino-6-halopicolinate (e.g., chloro or bromo derivative) (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst: Dichloro[bis(triphenylphosphine)]palladium(II) (Pd(PPh₃)₂Cl₂) (0.5–5 mol%)

  • Ligand: Sphos (1.5–15 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-amino-6-halopicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the Sphos ligand (6 mol%).

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10]

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Add Reagents (Picolinate, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst 3. Add Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (80-100°C, 12-24h) solvent->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Quench and Extract monitor->workup purify 8. Purify (Column Chromatography) workup->purify

Caption: A summary of the experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions that have proven effective for the coupling of challenging amino-substituted heteroaryl chlorides.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(OAc)₂Readily available and effective precatalysts.
Ligand SphosA bulky, electron-rich ligand that overcomes catalyst inhibition by the amino-pyridine substrate.[9]
Base K₂CO₃ or K₃PO₄Moderately strong inorganic bases that are effective in promoting transmetalation without causing hydrolysis of the ester.[9]
Solvent System 1,4-Dioxane / Water (4:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Equivalents of Boronic Acid 1.2 - 1.5A slight excess is used to ensure complete consumption of the limiting halo-picolinate.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for the arylation of functionalized picolinates such as ethyl 3-amino-6-methoxypicolinate. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, the challenges associated with the coordinating nature of the amino-pyridine scaffold can be effectively overcome. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this versatile building block in the synthesis of novel compounds with potential applications in medicine and materials science. Further optimization for specific substrates may lead to even higher yields and broader applicability of this valuable synthetic transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

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  • Hartwig, J. F., & Lee, D.-Y. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li. Retrieved from [Link]

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  • Pergament, I., et al. (2013). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Retrieved from [Link]

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  • Green Chemistry. (2018). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). RSC Publishing. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules. Retrieved from [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

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  • Al-Zoubi, R. M., & Marion, N. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2018). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Retrieved from [Link]

  • Głowacka, I. E., & Makowiec, S. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Retrieved from [Link]

  • Stuart, D. R., & Fagnou, K. (2007). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. Science. Retrieved from [Link]

  • Ukrorgsyntez. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Lee, S., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Pharmaceuticals. Retrieved from [Link]

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Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value and Challenges of Ethyl 3-amino-6-methoxypicolinate

Ethyl 3-amino-6-methoxypicolinate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its substituted pyridine core is a prevalent scaffold in a multitude of biologically active molecules. The strategic placement of the amino, methoxy, and ethyl ester functionalities offers multiple points for diversification, making it an attractive starting material for the synthesis of complex molecular architectures.

However, the very features that make this molecule valuable also present distinct challenges in transition-metal-catalyzed cross-coupling reactions. The presence of the basic amino group and the pyridine nitrogen can lead to catalyst inhibition or deactivation through coordination to the palladium center.[4][5][6] This can hinder the desired catalytic cycle and lead to low yields or failed reactions. Therefore, the judicious selection of an appropriate ligand is paramount to achieving successful and efficient cross-coupling of this substrate. This guide provides a detailed exploration of ligand selection strategies, complete with experimental protocols, to enable chemists to effectively utilize Ethyl 3-amino-6-methoxypicolinate in their synthetic endeavors.

The Critical Role of Ligands in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, ligands play a multifaceted role that extends beyond simply solubilizing the metal center.[7][8] They are crucial in tuning the steric and electronic properties of the catalyst, which directly impacts its reactivity, stability, and selectivity.[9][10][11][12][13]

Key Functions of Ligands:

  • Stabilization of the Palladium(0) Active Species: Phosphine and N-heterocyclic carbene (NHC) ligands stabilize the catalytically active Pd(0) species, preventing its aggregation into inactive palladium black.[7]

  • Facilitation of Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, promoting the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step in the catalytic cycle.[8][14]

  • Modulation of Reductive Elimination: The steric bulk of the ligand can influence the rate of reductive elimination, the final step that forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[15] Bulky ligands can accelerate this step by promoting the collapse of the palladium(II) intermediate.[16]

  • Prevention of Catalyst Deactivation: In the case of substrates like Ethyl 3-amino-6-methoxypicolinate, bulky ligands can create a sterically hindered environment around the palladium center, mitigating the inhibitory coordination of the amino group and the pyridine nitrogen.[4]

Ligand Selection Strategy for Ethyl 3-amino-6-methoxypicolinate

Given the challenges posed by the substrate, a systematic approach to ligand selection is crucial. The initial choice of ligand class and subsequent screening should be guided by the known reactivity of similar aminopyridine systems.

Recommended Ligand Classes:
  • Bulky Biaryl Monophosphine Ligands: This class of ligands, developed by the Buchwald and Hartwig groups, has proven to be exceptionally effective for the cross-coupling of electron-rich and sterically hindered substrates, including heteroaromatic amines.[17][18][19][20] Their steric bulk helps to prevent catalyst inhibition and promotes efficient reductive elimination. Examples include:

    • XPhos: A versatile and widely used ligand for a variety of cross-coupling reactions.

    • SPhos: Often effective for coupling of hindered aryl chlorides.

    • RuPhos and BrettPhos: Particularly useful for C-N cross-coupling reactions involving challenging amine substrates.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form robust bonds with metal centers. They are often more resistant to oxidation than phosphine ligands and can be highly effective in cross-coupling reactions of electron-rich substrates.[21][22] Examples include:

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically demanding and electron-rich NHC ligand.

    • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another commonly used bulky NHC ligand.

Ligand Screening Workflow

A high-throughput screening approach is often the most efficient way to identify the optimal ligand for a specific transformation.[17][23][24][25] The following workflow outlines a systematic process for ligand screening.

LigandScreeningWorkflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis start Define Reaction: Substrate, Coupling Partner, Base, Solvent reagents Prepare Stock Solutions: Substrate, Coupling Partner, Internal Standard start->reagents array Dispense Reagents into 24-well plate reagents->array ligands Add Ligand/Pre-catalyst Array array->ligands reaction Seal Plate and Heat (e.g., 100 °C, 12 h) ligands->reaction quench Quench Reactions reaction->quench hplc Analyze by LC-MS/UPLC for Product Formation quench->hplc data Identify Optimal Ligand hplc->data BuchwaldHartwigCycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L-Pd(II)(Ar)(NR¹R²) OA_complex->Amine_complex Ligand Exchange (HNR¹R²) Amine_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amine_complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Halogenated Ethyl 3-amino-6-methoxypicolinate (e.g., 2-bromo derivative, 1.0 mmol)

  • Amine coupling partner (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk flask and inert gas manifold

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated Ethyl 3-amino-6-methoxypicolinate, the palladium pre-catalyst, and the base.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent to the flask, followed by the amine coupling partner.

  • Reaction:

    • Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, reaction temperature, or switching to a more electron-rich ligand or a stronger base. [26][27]Solvent choice can also be critical for substrate solubility. [27][28]* Side Reactions: Dehalogenation of the starting material can be a competing side reaction. [29]This may be minimized by using a less electron-rich ligand or a different base.

  • Substrate Purity: Ensure the purity of the Ethyl 3-amino-6-methoxypicolinate starting material, as impurities can poison the catalyst.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial, as oxygen can deactivate the Pd(0) catalyst.

Conclusion

The successful cross-coupling of Ethyl 3-amino-6-methoxypicolinate is highly dependent on the strategic selection of the appropriate ligand. By understanding the fundamental roles of ligands and employing a systematic screening approach, researchers can overcome the inherent challenges posed by this valuable substrate. The protocols and guidelines presented here offer a robust starting point for developing efficient and scalable cross-coupling methodologies, thereby unlocking the full synthetic potential of this important heterocyclic building block.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron2019 , 75 (32), 4199–4211. [Link]

  • Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling Reactions. Angew. Chem. Int. Ed.2007 , 46 (17), 2988–3000. [Link]

  • MySkinRecipes. Ethyl 3-amino-6-methoxypicolinate. [Link]

  • Guram, A. S.; Bei, X.; Turner, H. W. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett.2011 , 13 (19), 5092–5095. [Link]

  • Hartwig, J. F. Role of Bulky Phosphine Ligands in Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.2025 , In Press. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Shields, J. D.; Gray, E. E.; Doyle, A. G. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. J. Am. Chem. Soc.2025 , In Press. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wu, K.; Doyle, A. G. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nat. Chem.2017 , 9, 779–784. [Link]

  • Shields, J. D.; Ahn, J. M.; Doyle, A. G. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. J. Am. Chem. Soc.2024 , 146 (8), 5535–5543. [Link]

  • Ikawa, T.; Barder, T. E.; Biscoe, M. R.; Buchwald, S. L. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. J. Am. Chem. Soc.2007 , 129 (43), 13001–13007. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Striplin, C. D.; et al. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. J. Chem. Educ.2021 , 98 (2), 647–653. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H. Ligand electronic effects in homogeneous catalysis using transition metal complexes of phosphine ligands. Organometallic Chemistry2007 , 35, 69-122. [Link]

  • Spek, A. L. Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. Acta Cryst.2015 , C71, 9–18. [Link]

  • Bari, A.; et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Adv.2023 , 13, 18715–18733. [Link]

  • Isherwood, M.; et al. Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. ChemRxiv2024 . [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. [Link]

  • Roughley, S. D.; Jordan, A. M. The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery; Royal Society of Chemistry, 2016; pp 112–147. [Link]

  • Preshlock, S. M.; et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Org. Lett.2016 , 18 (15), 3930–3933. [Link]

  • Tran, R. Q.; et al. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Adv.2019 , 9, 16866-16876. [Link]

  • Gonsalvi, L.; et al. Steric and Electronic Effects on the Reactivity of Rh and Ir Complexes Containing P−S, P−P, and P−O Ligands. Implications for the Effects of Chelate Ligands in Catalysis. J. Am. Chem. Soc.2002 , 124 (45), 13597–13612. [Link]

  • Domainex. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. [Link]

  • Old, D. W.; Wolfe, J. P.; Buchwald, S. L. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. J. Org. Chem.1998 , 63 (25), 8626–8628. [Link]

  • Gonsalvi, L.; et al. Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis. J. Am. Chem. Soc.2002 , 124 (45), 13597-612. [Link]

  • Google Patents. Process for the preparation of 6-(aryl)
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Application Note & Protocols: Versatile Synthesis of Substituted Picolinates from Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The picolinate scaffold is a privileged structural motif in modern drug discovery and materials science, valued for its chelating properties and its ability to serve as a versatile synthetic intermediate. Ethyl 3-amino-6-methoxypicolinate is an exceptionally useful starting material, offering multiple reaction handles for diversification. The 3-amino group, in particular, serves as a versatile anchor point for a wide array of chemical transformations. This guide provides an in-depth exploration of robust synthetic strategies to functionalize this core, focusing on the conversion of the amino group to a halide, followed by palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Sandmeyer, Suzuki-Miyaura, and Buchwald-Hartwig reactions, complete with mechanistic insights, characterization data, and troubleshooting advice to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Ethyl 3-amino-6-methoxypicolinate

Substituted pyridines, and specifically picolinic acid derivatives, are integral to the development of novel therapeutics and functional materials. Their prevalence stems from their ability to act as bioisosteres for other aromatic systems, their unique electronic properties, and their capacity to coordinate with metal ions.[1][2] Ethyl 3-amino-6-methoxypicolinate emerges as a strategic building block for several key reasons:

  • The 3-Amino Group: This primary amine is the linchpin for diversification. It can be readily converted into a diazonium salt, which is a gateway to a plethora of functional groups through reactions like the Sandmeyer transformation.[3]

  • The Pyridine Core: The nitrogen atom in the ring influences the reactivity of the scaffold, making it distinct from a simple benzene ring. This heteroatom can be crucial for binding interactions in a biological context.

  • Orthogonal Handles: The ethyl ester and the 6-methoxy group provide additional sites for potential modification in later-stage synthesis, allowing for a multi-dimensional exploration of chemical space.

This document outlines a logical and efficient synthetic workflow, beginning with the conversion of the indispensable amino group into a more versatile halide, thereby setting the stage for powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

G start Ethyl 3-amino-6-methoxypicolinate sandmeyer Sandmeyer Reaction (Diazotization followed by Halogenation) start->sandmeyer Key Transformation halide Ethyl 3-halo-6-methoxypicolinate sandmeyer->halide suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) halide->suzuki Cross-Coupling Partner buchwald Buchwald-Hartwig Amination (C-N Bond Formation) halide->buchwald Cross-Coupling Partner cc_product 3-Aryl/Alkyl Picolinates suzuki->cc_product cn_product 3-Amino Substituted Picolinates buchwald->cn_product

Figure 1: Overall synthetic strategy for diversifying Ethyl 3-amino-6-methoxypicolinate.

Pathway A: The Sandmeyer Reaction - Gateway to Cross-Coupling

The conversion of the robust 3-amino group into a reactive halide is the critical first step. While the amino group is an excellent synthetic handle, its direct participation in palladium-catalyzed cross-coupling is not feasible. The Sandmeyer reaction provides a classic and reliable method to replace the amine with a halide (Cl, Br) via a diazonium salt intermediate.[3][4][5] This transformation is foundational, as the resulting 3-halopicolinate is an ideal electrophile for subsequent cross-coupling reactions.

Causality Behind the Protocol: Why These Conditions?
  • Low Temperature Diazotization: The formation of the diazonium salt with sodium nitrite (NaNO₂) and a strong acid (e.g., HBr for bromination) must be performed at low temperatures (0–5 °C). Pyridine diazonium salts are notoriously less stable than their aniline counterparts; elevated temperatures lead to rapid decomposition and a complex mixture of side products.

  • Copper(I) Catalyst: Copper(I) bromide (CuBr) is the classical catalyst for this transformation. It facilitates the single-electron transfer (SET) mechanism that promotes the decomposition of the diazonium salt and the installation of the bromide.

  • Acid Choice: The choice of acid is critical. For bromination, hydrobromic acid (HBr) is used not only to form the diazonium salt but also to provide the bromide nucleophile.

Detailed Protocol: Synthesis of Ethyl 3-bromo-6-methoxypicolinate

Materials:

  • Ethyl 3-amino-6-methoxypicolinate (1.0 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution (4.0 eq)

  • Sodium Nitrite (NaNO₂), granular (1.2 eq)

  • Copper(I) Bromide (CuBr) (1.2 eq)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Vessel Preparation: To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add Ethyl 3-amino-6-methoxypicolinate (1.0 eq) and HBr (48%, 2.0 eq). Cool the resulting slurry to 0 °C in an ice-water bath.

  • Diazotization: Dissolve NaNO₂ (1.2 eq) in a minimal amount of deionized water and add it to the addition funnel. Add the NaNO₂ solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Halogenation: In a separate flask, dissolve CuBr (1.2 eq) in HBr (48%, 2.0 eq). Add this catalyst solution to the cold diazonium salt solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature, then heat to 60 °C for 1 hour. Gas evolution (N₂) will be observed. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and basify carefully with saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Results & Characterization
ParameterExpected Outcome
Appearance White to off-white solid
Yield 65-75%
¹H NMR Disappearance of the -NH₂ protons; characteristic aromatic shifts
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₀H₁₂BrNO₃
HPLC Purity >95%

Pathway B: Suzuki-Miyaura Coupling for C-C Bond Formation

With the 3-bromo-picolinate in hand, we can now forge new carbon-carbon bonds using the Nobel Prize-winning Suzuki-Miyaura reaction.[6][7] This palladium-catalyzed cross-coupling of an organohalide with a boronic acid or ester is one of the most powerful and widely used reactions in pharmaceutical synthesis due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[6][8][9]

Mechanistic Considerations

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7]

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos stabilize the palladium center and promote the oxidative addition and reductive elimination steps, which can be challenging with electron-deficient pyridine rings.[10]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa Oxidative Addition pd0->oa pd2_halide L₂Pd(II)(Ar¹)(X) tm Transmetalation pd2_halide->tm pd2_r L₂Pd(II)(Ar¹)(Ar²) re Reductive Elimination pd2_r->re re->pd0 product Ar¹-Ar² (Product) re->product oa->pd2_halide tm->pd2_r ar1x Ar¹-X (3-Bromo-picolinate) ar1x->oa ar2by2 Ar²-B(OR)₂ (Boronic Acid) ar2by2->tm base Base base->ar2by2

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of Ethyl 6-methoxy-3-(phenyl)picolinate

Materials:

  • Ethyl 3-bromo-6-methoxypicolinate (1.0 eq)

  • Phenylboronic Acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 3-bromo-6-methoxypicolinate (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the desired biaryl picolinate.

Expected Results & Characterization
ParameterExpected Outcome
Appearance White solid
Yield 70-90%
¹H NMR Appearance of new aromatic protons from the phenyl group
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₅H₁₅NO₃
HPLC Purity >98%

Pathway C: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling of an aryl halide with an amine, and it stands as a premier method for constructing C-N bonds.[11][12][13][14] This reaction is incredibly valuable for synthesizing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery, allowing for the introduction of diverse amine functionalities.[10]

Rationale for Reagent Selection
  • Catalyst System: Similar to the Suzuki coupling, a palladium source and a specialized phosphine ligand are required. Ligands like BrettPhos or RuPhos are often highly effective for coupling with a wide range of primary and secondary amines.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used as it is strong enough to deprotonate the amine, facilitating its entry into the catalytic cycle, but is too bulky to act as a competing nucleophile.

Detailed Protocol: Synthesis of Ethyl 3-(diethylamino)-6-methoxypicolinate

Materials:

  • Ethyl 3-bromo-6-methoxypicolinate (1.0 eq)

  • Diethylamine (1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • BrettPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Ethyl Acetate

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Setup: In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq), BrettPhos (0.04 eq), and Pd₂(dba)₃ (0.02 eq) to a flame-dried flask.

  • Reagent Addition: Add anhydrous toluene, followed by Ethyl 3-bromo-6-methoxypicolinate (1.0 eq) and diethylamine (1.5 eq).

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 4-12 hours. Monitor the reaction's completion by LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully by adding saturated NH₄Cl solution. Dilute with ethyl acetate and separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to obtain the final product.

Expected Results & Characterization
ParameterExpected Outcome
Appearance Pale yellow oil or low-melting solid
Yield 75-90%
¹H NMR Appearance of new aliphatic protons (quartet and triplet) for the ethyl groups of diethylamine.
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₄H₂₂N₂O₃
HPLC Purity >97%

Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable to confirm the structure and purity of all synthesized compounds. A multi-technique approach ensures the integrity of the experimental data.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress.[18]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the desired transformation has occurred.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful installation of new functional groups.[15][19]

G crude Crude Product (Post-Workup) tlc TLC / LC-MS Check crude->tlc purify Column Chromatography tlc->purify Proceed fractions Collect Fractions purify->fractions pure_check Purity Check (TLC / HPLC) fractions->pure_check pure_check->purify Impure concentrate Concentrate Pure Fractions pure_check->concentrate Pure final_product Final Product concentrate->final_product analysis Full Characterization (NMR, MS, HPLC) final_product->analysis

Figure 3: Standard workflow for the purification and characterization of synthesized compounds.

Conclusion

Ethyl 3-amino-6-methoxypicolinate is a powerful and cost-effective platform for the synthesis of diverse libraries of substituted picolinates. The protocols detailed herein demonstrate a reliable and logical synthetic sequence: converting the key amino functionality into a versatile bromide via the Sandmeyer reaction, followed by state-of-the-art palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By providing not only the step-by-step procedures but also the underlying scientific rationale, this guide equips researchers with the necessary tools to confidently and efficiently generate novel molecules for applications in drug discovery and beyond.

References

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

  • Statistical Correlations between HPLC Activity-Based Profiling Results and NMR/MS Microfraction Data to Deconvolute Bioactive Compounds in Mixtures. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis process for chromium picolinate.Google Patents.
  • Process for synthesis of picolinamides.Google Patents.
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  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • The green technics of synthesis of chromium picolinate. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Application of HPLC-SPE-NMR in characterization of bioactive natural compounds. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. National Institutes of Health (NIH). Available at: [Link]

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  • Nomination Background: Chromium Picolinate. National Toxicology Program (NTP). Available at: [Link]

  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. National Institutes of Health (NIH). Available at: [Link]

  • Chromium(III) picolinate. Wikipedia. Available at: [Link]

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  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. Available at: [Link]

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  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Academia.edu. Available at: [Link]

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Application Notes and Protocols: Derivatization of the Amino Group of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

Ethyl 3-amino-6-methoxypicolinate is a strategically important building block for researchers in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The presence of a reactive primary amino group at the 3-position, an electron-donating methoxy group at the 6-position, and an ethyl ester at the 2-position provides a unique combination of electronic and steric properties, making it an ideal starting point for the synthesis of diverse compound libraries.

The derivatization of the amino group is a key strategy for modifying the physicochemical and pharmacological properties of the picolinate scaffold. By introducing a variety of functional groups, researchers can fine-tune parameters such as solubility, lipophilicity, metabolic stability, and target binding affinity. This guide provides a detailed exploration of several robust and versatile methods for the derivatization of the amino group of Ethyl 3-amino-6-methoxypicolinate, complete with detailed protocols, mechanistic insights, and practical considerations for the modern research laboratory.

Physicochemical Properties of Ethyl 3-amino-6-methoxypicolinate

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution. While comprehensive experimental data for Ethyl 3-amino-6-methoxypicolinate is not extensively published, the following information has been compiled from available sources and estimations based on structurally related compounds.

PropertyValueSource/Comment
CAS Number 908832-89-3BLD Pharm, Achmem[1][2]
Molecular Formula C₉H₁₂N₂O₂BLD Pharm, Achmem[1][2]
Molecular Weight 180.20 g/mol BLD Pharm, Achmem[1][2]
Appearance Not specified (likely a solid)Inferred from related compounds
Melting Point Data not available-
Boiling Point Data not available-
Solubility Soluble in common organic solvents such as DCM, THF, and DMF. Sparingly soluble in water.Inferred from general amine and ester properties[3]
pKa (of the amino group) Estimated to be in the range of 4-5Predicted based on 3-aminopyridine and electronic effects of substituents[4][5][6][7]
Storage 2-8°C, under an inert atmosphere, protected from light and moisture.BLD Pharm, Achmem[1][2]

Note: The lack of precise physical data necessitates careful small-scale optimization of reaction and purification conditions.

Core Derivatization Strategies and Protocols

The nucleophilic nature of the 3-amino group allows for a variety of derivatization reactions. This section details four key transformations: N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig amination.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that introduces an acyl group to the amino moiety, forming a stable amide bond. This is a widely used strategy to explore structure-activity relationships (SAR) by introducing a diverse range of substituents.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are commonly used due to their high reactivity. Acyl chlorides are generally more reactive but can generate corrosive HCl as a byproduct.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated when using acyl chlorides, driving the reaction to completion and preventing the protonation of the starting amine. Pyridine can also be used as both a base and a solvent.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: N-Acylation with an Acyl Chloride

Caption: Workflow for the N-acylation of Ethyl 3-amino-6-methoxypicolinate.

Materials:

  • Ethyl 3-amino-6-methoxypicolinate (1.0 equiv)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2-1.5 equiv)[8]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 3-amino-6-methoxypicolinate (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

N-Sulfonylation: Synthesis of Sulfonamides

The formation of a sulfonamide linkage is another critical derivatization strategy, as sulfonamides are key pharmacophores in a multitude of therapeutic agents. This reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base.

Causality of Experimental Choices:

  • Sulfonylating Agent: A variety of sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride) can be employed to introduce different aryl or alkylsulfonyl groups.

  • Base: Pyridine is often the base and solvent of choice for sulfonylation reactions. It effectively scavenges the HCl byproduct. Alternatively, other tertiary amines like triethylamine can be used in a solvent like DCM.[9]

  • Temperature: Similar to acylation, the reaction is often started at a low temperature to control the initial exotherm. Some sulfonylation reactions may require heating to proceed to completion.

Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride

Caption: Workflow for the N-sulfonylation of Ethyl 3-amino-6-methoxypicolinate.

Materials:

  • Ethyl 3-amino-6-methoxypicolinate (1.0 equiv)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equiv)

  • Anhydrous Pyridine

  • 1 M aqueous HCl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 3-amino-6-methoxypicolinate (1.0 equiv) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Gentle heating may be required for less reactive sulfonyl chlorides.

  • Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl substituents to the amino group.[10] The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced to the corresponding amine.[10][11][12]

Causality of Experimental Choices:

  • Carbonyl Compound: A diverse array of aldehydes and ketones can be used to introduce various alkyl and arylalkyl groups.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and selective reducing agents commonly used for this transformation.[11] They are stable in mildly acidic conditions required for imine formation and selectively reduce the iminium ion in the presence of the carbonyl starting material.

  • Solvent: Solvents such as methanol, ethanol, or 1,2-dichloroethane (DCE) are typically used. A small amount of acetic acid is often added to catalyze imine formation.

Experimental Protocol: Reductive Amination with an Aldehyde

Caption: Workflow for the reductive amination of Ethyl 3-amino-6-methoxypicolinate.

Materials:

  • Ethyl 3-amino-6-methoxypicolinate (1.0 equiv)

  • Aldehyde or Ketone (1.1-1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic acid (catalytic amount, ~0.1 equiv)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Saturated aqueous sodium bicarbonate solution

  • DCM

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Ethyl 3-amino-6-methoxypicolinate (1.0 equiv) and the desired aldehyde (1.2 equiv) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 2-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired secondary amine.

Buchwald-Hartwig Amination: Formation of N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate.[13] This powerful reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives, which are prevalent in pharmaceuticals and materials science.[14][15][16]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) source is required. This can be a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ which is reduced in situ.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, DavePhos) are essential for the catalytic cycle, facilitating oxidative addition and reductive elimination. The choice of ligand can significantly impact the reaction's success.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are typically used to allow for the necessary reaction temperatures.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, and all reagents and solvents must be deoxygenated, and the reaction must be run under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

Caption: Workflow for the Buchwald-Hartwig amination of Ethyl 3-amino-6-methoxypicolinate.

Materials:

  • Ethyl 3-amino-6-methoxypicolinate (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)[17]

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk tube or sealed tube, add the aryl bromide (1.0 equiv), Ethyl 3-amino-6-methoxypicolinate (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (e.g., 2.5 mol%), and Xantphos (e.g., 5 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the N-arylated product.

Conclusion and Future Perspectives

The derivatization of the amino group of Ethyl 3-amino-6-methoxypicolinate provides a gateway to a vast chemical space with significant potential for the discovery of novel therapeutic agents. The protocols outlined in this guide for N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig amination represent robust and versatile methods for achieving a wide range of structural modifications. The successful implementation of these reactions will enable researchers to systematically explore the structure-activity relationships of this privileged scaffold, ultimately contributing to the advancement of drug discovery programs. Further exploration of other derivatization reactions, such as urea and thiourea formation, as well as the development of one-pot multi-step synthetic sequences, will continue to expand the utility of this valuable building block.

References

  • Heravi, M. M., Zohreh, K., Vahideh, Z., Masumeh, H., & Masoumeh, M. (2019). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 887, 51-115.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 24, 2026, from [Link]

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2018). The Buchwald–Hartwig cross-coupling reaction of 3-bromo-4-indolylmaleimide with various anilines, aminopyridines and amides. ChemistrySelect, 3(31), 8963-8968.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Tetrahedron Letters, 57(5), 585-588.
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  • Jensen, J. H., & Jensen, F. (2017). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 5, e2967.
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  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved January 24, 2026, from [Link]

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  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 24, 2026, from [Link]

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The Strategic Application of Ethyl 3-amino-6-methoxypicolinate in the Development of Next-Generation Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinate Scaffold as a Cornerstone in Herbicide Discovery

In the relentless pursuit of novel and effective crop protection agents, the pyridine carboxylic acid class of herbicides, particularly derivatives of picolinic acid, has emerged as a cornerstone for the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the demise of susceptible weed species. Ethyl 3-amino-6-methoxypicolinate represents a key starting material and a versatile building block in the synthesis of innovative herbicidal molecules. Its strategic functionalization allows for the exploration of a vast chemical space, leading to the discovery of compounds with enhanced efficacy, improved crop selectivity, and favorable environmental profiles. This guide provides an in-depth exploration of the application of Ethyl 3-amino-6-methoxypicolinate in pesticide development, offering detailed protocols and the scientific rationale behind the experimental designs for researchers, scientists, and professionals in the field of drug and pesticide development.

Chemical Profile of Ethyl 3-amino-6-methoxypicolinate

Ethyl 3-amino-6-methoxypicolinate is a substituted pyridine derivative with the following key structural features that make it an invaluable intermediate in pesticide synthesis:

  • Picolinate Core: The pyridine-2-carboxylate core is the foundational pharmacophore responsible for the auxin-like activity.

  • 3-Amino Group: This reactive primary amine serves as a crucial handle for a variety of chemical modifications, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

  • 6-Methoxy Group: The methoxy group at the 6-position can be a site for further modification or can be strategically replaced. For instance, it can be converted to a leaving group, such as a chlorine atom, to facilitate cross-coupling reactions for the introduction of aryl or heteroaryl moieties, a common strategy in modern herbicide design.[1][2]

  • Ethyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which is often the active form of the herbicide that interacts with the target protein in the plant.[3][4]

PropertyValue
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
CAS Number 959990-31-9
Appearance Solid
Boiling Point 347.4±37.0 °C (Predicted)
Density 1.201±0.06 g/cm³ (Predicted)

Application in Herbicide Development: Targeting the Auxin Signaling Pathway

Herbicides derived from the picolinate scaffold are classified as synthetic auxins (HRAC Group O).[5] Their mode of action involves the disruption of normal plant growth processes by binding to and activating auxin receptors, leading to a cascade of downstream effects that are ultimately lethal to susceptible plants.[6]

Mechanism of Action: Hijacking the Plant's Growth Machinery

The primary target of synthetic auxin herbicides, including those derived from picolinates, is the F-box protein family of auxin receptors, particularly TIR1 (Transport Inhibitor Response 1) and its homologs, the AFBs (Auxin Signaling F-box proteins).[7] Notably, picolinate-based herbicides have shown a preferential interaction with the AFB5 receptor.[8][9]

The binding of a synthetic auxin to the TIR1/AFB receptor promotes the formation of a co-receptor complex with an Aux/IAA transcriptional repressor protein. This complex is then recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor protein liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes. The uncontrolled and prolonged activation of these genes leads to a host of physiological disruptions, including epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[6]

Synthetic Auxin Herbicide Mode of Action cluster_0 Plant Cell Picolinate\nHerbicide Picolinate Herbicide AFB5 Receptor AFB5 Receptor Picolinate\nHerbicide->AFB5 Receptor Binds to SCF Complex SCF Complex AFB5 Receptor->SCF Complex Forms complex with Aux/IAA Aux/IAA\nRepressor Aux/IAA Repressor Aux/IAA\nRepressor->SCF Complex Ubiquitination Ubiquitination Aux/IAA\nRepressor->Ubiquitination SCF Complex->Ubiquitination Mediates Proteasome Proteasome Ubiquitination->Proteasome Leads to degradation by ARF\n(Active) ARF (Active) Proteasome->ARF\n(Active) Releases Auxin Response\nGenes Auxin Response Genes ARF\n(Active)->Auxin Response\nGenes Activates Uncontrolled\nGrowth & Death Uncontrolled Growth & Death Auxin Response\nGenes->Uncontrolled\nGrowth & Death Results in

Figure 1: Simplified signaling pathway of picolinate-based synthetic auxin herbicides.

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-Amino-3-chloro-6-(aryl)picolinate Herbicide

This protocol outlines a representative multi-step synthesis of a novel picolinate herbicide starting from Ethyl 3-amino-6-methoxypicolinate. The strategy involves chlorination of the 6-position, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group, and subsequent hydrolysis of the ester to the active carboxylic acid.

Synthesis_Workflow Start Ethyl 3-amino-6-methoxypicolinate Step1 Chlorination (e.g., SOCl₂ or POCl₃) Start->Step1 Intermediate1 Ethyl 3-amino-6-chloropicolinate Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate1->Step2 Intermediate2 Ethyl 3-amino-6-(aryl)picolinate Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., NaOH then H⁺ workup) Intermediate2->Step3 FinalProduct 3-amino-6-(aryl)picolinic acid (Active Herbicide) Step3->FinalProduct Screening_Workflow Start Seed Germination & Seedling Growth Step1 Transplanting to Pots Start->Step1 Step2 Herbicide Application (2-4 leaf stage) Step1->Step2 Step3 Greenhouse Incubation (Controlled Conditions) Step2->Step3 Step4 Visual Assessment (Phytotoxicity & Efficacy) Step3->Step4 Step5 Fresh Weight Measurement Step4->Step5 End Data Analysis (GR₅₀ or % Inhibition) Step5->End

Sources

Application Notes and Protocols: Acylation of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylated 3-Aminopicolinates

Ethyl 3-amino-6-methoxypicolinate is a highly valuable scaffold in medicinal chemistry and agrochemical research. The strategic placement of its functional groups—an exocyclic primary amine, an electron-donating methoxy group, and an ethyl ester—on a pyridine ring makes it a versatile building block for creating diverse molecular architectures. Acylation of the 3-amino group is a fundamental transformation that allows for the introduction of a wide array of substituents, profoundly influencing the molecule's steric and electronic properties. This modification is a key step in the synthesis of numerous compounds with significant biological activities, including potential hypnotic drugs and other therapeutic agents.[1] The resulting N-acylated picolinates are crucial intermediates in the development of novel pharmaceuticals and agrochemicals.[2]

This guide provides a detailed exploration of the acylation reactions of Ethyl 3-amino-6-methoxypicolinate, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical troubleshooting advice to empower researchers in their synthetic endeavors.

Mechanistic Considerations: The Interplay of Substituents

The acylation of Ethyl 3-amino-6-methoxypicolinate is a nucleophilic acyl substitution reaction. The success and rate of this reaction are governed by the nucleophilicity of the 3-amino group and the electrophilicity of the acylating agent. The electronic nature of the pyridine ring and its substituents plays a pivotal role in modulating the reactivity of the amino group.

The pyridine ring is inherently electron-deficient. However, the substituents on the ring—a methoxy group at the 6-position and an ethyl carboxylate group at the 2-position—exert opposing electronic effects.

  • The 6-Methoxy Group: This group is a strong electron-donating group (EDG) through resonance. It increases the electron density on the pyridine ring, which in turn enhances the nucleophilicity of the 3-amino group, making it more reactive towards electrophiles.

  • The 2-Ethyl Carboxylate Group: This group is an electron-withdrawing group (EWG) through induction and resonance. It deactivates the ring towards electrophilic attack. However, its primary influence in this context is on the overall electron density of the ring system.

The net effect of these substituents is a finely tuned reactivity of the 3-amino group. The activating effect of the methoxy group generally outweighs the deactivating effect of the ester, rendering the amino group sufficiently nucleophilic for efficient acylation under appropriate conditions. The reaction proceeds chemoselectively at the exocyclic amino group, as it is a stronger nucleophile than the pyridine ring nitrogen.[3]

Catalysis, particularly with 4-dialkylaminopyridines like DMAP, can significantly accelerate these reactions. DMAP acts as a hyper-nucleophilic catalyst, reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the 3-amino group of the picolinate, regenerating the catalyst and yielding the acylated product.[4][5] The stability of this acylpyridinium intermediate is key to the catalytic efficiency.[6]

Experimental Protocols

Two primary methods for the acylation of Ethyl 3-amino-6-methoxypicolinate are detailed below: acylation with acyl chlorides or anhydrides, and acylation with carboxylic acids using a coupling agent.

Protocol 1: Acylation with Acyl Chlorides or Anhydrides

This method is suitable for readily available and stable acyl chlorides or anhydrides. The reaction is typically rapid and high-yielding due to the high electrophilicity of the acylating agent.[7]

Acylation_AcylChloride cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Picolinate Ethyl 3-amino-6- methoxypicolinate Stir Stir at 0°C to RT Picolinate->Stir Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Stir Base Base (e.g., Pyridine, Triethylamine, DIPEA) Base->Stir AcylatingAgent Acyl Chloride or Anhydride (1.1 eq) AcylatingAgent->Stir Slow addition Quench Quench with Water or sat. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography or Recrystallization) Concentrate->Purify

Caption: Workflow for acylation using acyl chlorides or anhydrides.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-amino-6-methoxypicolinate (1.0 equivalent).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 equivalents) or N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equivalents). Pyridine can also be used as both the base and the solvent. The base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[7][8]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for highly reactive acyl chlorides to control the reaction rate and minimize side reactions.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. A slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Protocol 2: Acylation with Carboxylic Acids and a Coupling Agent

This method is ideal for acylations where the corresponding acyl chloride is unstable, not commercially available, or when milder reaction conditions are required. A wide variety of coupling reagents can be employed.[8]

Acylation_Coupling cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up & Purification CarboxylicAcid Carboxylic Acid (1.1 eq) Stir Stir at 0°C to RT CarboxylicAcid->Stir Picolinate Ethyl 3-amino-6- methoxypicolinate (1.0 eq) Picolinate->Stir Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Stir Base Base (e.g., DIPEA) Base->Stir CouplingAgent Coupling Agent (1.2 eq) (e.g., HATU, DCC) CouplingAgent->Stir Catalyst Catalyst (optional, e.g., DMAP) Catalyst->Stir Filter Filter (if DCC used) Stir->Filter Wash Aqueous Wash Filter->Wash Extract Extract with Organic Solvent Wash->Extract Dry Dry (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify

Caption: Workflow for acylation using a carboxylic acid and coupling agent.

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.1 equivalents), Ethyl 3-amino-6-methoxypicolinate (1.0 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents, if desired for rate enhancement).[9]

  • Dissolution: Dissolve the components in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or DCM.

  • Base Addition: Add a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add the coupling agent (1.2 equivalents), such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide), portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the filter cake with a small amount of the reaction solvent.[10]

    • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution or 0.5 N HCl), saturated aqueous NaHCO₃ solution, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acylated picolinate.

Data Summary and Comparison

ParameterProtocol 1 (Acyl Chloride/Anhydride)Protocol 2 (Carboxylic Acid + Coupling Agent)
Acylating Agent Acyl Chloride or AnhydrideCarboxylic Acid
Key Reagents Base (TEA, Pyridine)Coupling Agent (HATU, DCC), Base (DIPEA)
Reaction Time Typically 1-12 hoursTypically 4-24 hours
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Byproducts HCl or Carboxylic Acid SaltUrea (for carbodiimides), other coupling agent-derived salts
Advantages Fast reaction, high yields, simple reagent setup.Milder conditions, broad substrate scope for carboxylic acids.
Disadvantages Acylating agent may be unstable or commercially unavailable. Can be highly exothermic.Requires more expensive coupling agents, byproduct removal can be tedious (e.g., DCU filtration).

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Inactive Catalyst/Reagents: Ensure all reagents are pure and anhydrous. Lewis acid catalysts and coupling agents are particularly sensitive to moisture.[11][12]

    • Insufficient Acylating Agent: A slight excess of the acylating agent is often necessary.

    • Suboptimal Temperature: For less reactive acylating agents, gentle heating may be required. However, be cautious of potential side reactions at elevated temperatures.[11]

  • Multiple Products:

    • Diacylation: While generally not favored due to the deactivating effect of the first acyl group, diacylation can occur with highly reactive acylating agents or prolonged reaction times. Use of stoichiometric amounts of the acylating agent can mitigate this.

    • Side Reactions on the Ring: The pyridine nitrogen is generally less nucleophilic than the exocyclic amine. However, under certain conditions, especially with highly reactive electrophiles, reactions at the ring nitrogen can occur.

  • Difficult Purification:

    • Removal of DCU: If using DCC, ensure complete precipitation before filtration. Cooling the reaction mixture can aid this. Sometimes, DCU can be challenging to remove completely by filtration alone, and purification by column chromatography is necessary.[10]

    • Base Removal: Water-soluble bases like TEA and DIPEA can be removed with aqueous washes. Ensure thorough extraction.

  • No Reaction:

    • Deactivated Amine: While the methoxy group is activating, highly electron-withdrawing acyl groups can significantly reduce the nucleophilicity of the resulting amide, preventing further reaction.

    • Steric Hindrance: A bulky acylating agent or substituents near the amino group can hinder the reaction. In such cases, longer reaction times, elevated temperatures, or more potent coupling agents may be necessary.

References

  • Kasatkina, L. A., et al. (2020). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 56(6), 943-951. Available at: [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids [Video]. YouTube. Available at: [Link]

  • Clark, J. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • Wolfe, J. L., & Mizzen, C. A. (2011). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in molecular biology (Clifton, N.J.), 790, 147–157. Available at: [Link]

  • Wang, H., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 26(5), 785-797. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • Afonin, A. V., et al. (2021). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. Molecules, 26(16), 4965. Available at: [Link]

  • Conti, P., et al. (2007). Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. European Journal of Medicinal Chemistry, 42(6), 854-864. Available at: [Link]

  • Hardee, D. J., et al. (2010). Nucleophilic acyl substitution via aromatic cation activation of carboxylic acids: rapid generation of acid chlorides under mild conditions. Journal of the American Chemical Society, 132(15), 5433-5435. Available at: [Link]

  • Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. Available at: [Link]

  • Urbańska, K., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 86(24), 18021-18034. Available at: [Link]

  • Aurelio, L., & Hughes, A. B. (2018). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins (Vol. 42, pp. 1-35). Royal Society of Chemistry. Available at: [Link]

  • Li, W., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Angewandte Chemie International Edition, 54(40), 11843-11847. Available at: [Link]

  • Goti, G., et al. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(19), 6543. Available at: [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available at: [Link]

  • Schedel, H., et al. (2019). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. The Journal of Organic Chemistry, 84(14), 8944-8954. Available at: [Link]

  • Ospanova, S. O., et al. (2022). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Chemistry of Heterocyclic Compounds, 58(4), 282-288. Available at: [Link]

  • Parenty, A., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 31(10), 1362-1394. Available at: [Link]

  • Qian, C., et al. (2018). Lewis Acids Catalyzed Annulations of Ynamides with Acyl Chlorides for Constructing 4-Amino-2-naphthol Derivatives and 3-Aminocyclobutenones. The Journal of Organic Chemistry, 83(16), 9201-9209. Available at: [Link]

  • Lee, B. H., et al. (1996). Synthesis and pharmacological evaluation of N-(6-functionalized-amino-3-pyridyl)-N'-bicycloalkyl-N''-cyanoguanidines as antihypertensive agents. Journal of Medicinal Chemistry, 39(12), 2384-2393. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13809. Available at: [Link]

  • Rathke, M. W., & Cowan, P. J. (1981). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 46(10), 2154-2156. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Ye, F., et al. (2022). Acylation probing of “generic” RNA libraries reveals critical influence of loop constraints on reactivity. Cell Reports Methods, 2(6), 100228. Available at: [Link]

  • Wang, H., et al. (2023). Cascade Wolff Rearrangement and Double N‐Acylation: A Cyclization of α‐Diazoketones with 2‐aminopyridines or 3‐aminopyrazoles to Synthesize Fused Pyrimidinediones. Asian Journal of Organic Chemistry, 12(10), e202300350. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-amino-6-methoxypicolinate. Retrieved January 24, 2026, from [Link]

  • Reddit. (2020, November 28). I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help (': [Online forum post]. r/chemhelp. Available at: [Link]

  • Reddy, V. V., et al. (2015). Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. Journal of the American Society for Mass Spectrometry, 26(9), 1571-1582. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and reproducibility of Suzuki-Miyaura coupling reactions involving Ethyl 3-amino-6-methoxypicolinate. This substrate, while valuable, presents a unique set of challenges due to its electronic and structural properties. Here, we dissect these challenges and offer field-proven solutions.

Understanding the Challenges: Why Can This Substrate Be Difficult?

Ethyl 3-amino-6-methoxypicolinate is a sterically hindered and electron-rich heteroaromatic compound. These features can significantly impact the efficiency of the Suzuki-Miyaura catalytic cycle. The primary hurdles include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[1]

  • Slow Oxidative Addition: The electron-donating nature of the amino and methoxy groups enriches the pyridine ring with electron density, which can slow down the rate-determining oxidative addition step of the palladium(0) catalyst to the aryl halide.

  • Steric Hindrance: Substituents on the picolinate ring can sterically hinder the approach of the palladium catalyst and the boronic acid coupling partner.

  • Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under strongly basic reaction conditions, leading to unwanted side products.[2]

This guide will address these specific issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: I am observing no or very low conversion of my starting material. What is the likely cause and how can I fix it?

Answer:

Low to no conversion with a substrate like Ethyl 3-amino-6-methoxypicolinate is often due to catalyst inhibition or slow oxidative addition. The unprotected amino group and the pyridine nitrogen can act as ligands for the palladium center, effectively taking it out of the catalytic cycle.

Initial Steps to Overcome Low Conversion:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands are designed to stabilize the palladium catalyst and promote oxidative addition with electron-rich aryl halides.[1]

    • Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points. They create a sterically hindered environment around the palladium center, which can disfavor the binding of the aminopyridine while still allowing the catalytic cycle to proceed.

  • Choice of Palladium Pre-catalyst: While Pd(PPh₃)₄ is a common catalyst, it may not be the most effective for this substrate. Consider using a palladium(II) pre-catalyst like Pd(OAc)₂ or a pre-formed palladium-ligand complex (pre-catalyst).

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes be beneficial.

Experimental Protocol: A Starting Point for Optimization

This protocol is adapted from a successful Suzuki-Miyaura coupling of the closely related 3-amino-2-chloropyridine.[1]

ComponentRoleRecommended Starting Conditions
Aryl Halide SubstrateEthyl 3-amino-6-methoxy-2-chloropicolinate (1.0 equiv)
Boronic Acid Coupling PartnerArylboronic acid (1.5 equiv)
Palladium Source Pre-catalystPd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)
Ligand Catalyst ActivationXPhos (3.0 mol%)
Base Activates Boronic AcidK₃PO₄ (2.0 equiv) or KF (3.0 equiv)
Solvent Reaction Medium1,4-Dioxane or Toluene
Temperature Reaction Rate80-110 °C
Atmosphere Prevent Catalyst OxidationInert (Nitrogen or Argon)
Question 2: My desired product is forming, but I am also getting a significant amount of a side product that appears to be the hydrolyzed ester. How can I prevent this?

Answer:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction when using strong bases like sodium hydroxide or potassium carbonate, especially in the presence of water.

Strategies to Minimize Ester Hydrolysis:

  • Select a Milder Base: The choice of base is crucial for substrates with base-sensitive functional groups.[2]

    • Potassium Fluoride (KF): This is often an excellent choice as it is a mild, non-nucleophilic base that can effectively promote the Suzuki coupling without causing significant ester hydrolysis.[2][3]

    • Potassium Phosphate (K₃PO₄): This is another effective and relatively mild base that is widely used in Suzuki couplings of sensitive substrates.

    • Cesium Carbonate (Cs₂CO₃): While a stronger base than KF, it is often used successfully and can sometimes improve yields when other bases fail.

  • Anhydrous Conditions: While some water can be beneficial for the Suzuki reaction, minimizing its presence can reduce the rate of ester hydrolysis. Use anhydrous solvents and ensure your reagents are dry.

Question 3: I am still struggling with low yields despite trying different ligands and bases. What other parameters can I investigate?

Answer:

If you have addressed the primary issues of catalyst inhibition and ester hydrolysis, further optimization of the reaction conditions may be necessary.

Advanced Troubleshooting Strategies:

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Aprotic Polar Solvents: Solvents like 1,4-dioxane, toluene, and THF are commonly used and are good starting points.

    • Polar Aprotic Solvents: In some cases, more polar solvents like DMF or DMAc can improve solubility and reaction rates, but be mindful of potential side reactions at higher temperatures.

  • Temperature and Reaction Time: Ensure the reaction is heated sufficiently to overcome the activation energy barrier for oxidative addition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products.

  • Boronic Acid Quality: Ensure your boronic acid is of high purity. Impurities can sometimes inhibit the catalyst. Also, consider using the corresponding boronic ester (e.g., a pinacol ester), which can be more stable and easier to handle than the free boronic acid.[4]

  • N-Protection of the Amino Group: If all else fails, a temporary protection of the 3-amino group can be a viable strategy. Converting the amino group to an acetamide or a carbamate can prevent its coordination to the palladium catalyst. However, this adds extra steps to your synthesis (protection and deprotection).

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting the Suzuki coupling of Ethyl 3-amino-6-methoxypicolinate.

troubleshooting_workflow start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base Causing Hydrolysis? check_catalyst->check_base No ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->ligand Yes check_conditions Are Other Conditions Optimized? check_base->check_conditions No mild_base Switch to Milder Base (e.g., KF, K₃PO₄) check_base->mild_base Yes solvent_temp Screen Solvents and Temperature check_conditions->solvent_temp Yes protecting_group Consider N-Protection (Last Resort) check_conditions->protecting_group No precatalyst Consider Pd(OAc)₂ or Pre-formed Pre-catalyst ligand->precatalyst precatalyst->check_base anhydrous Ensure Anhydrous Conditions mild_base->anhydrous anhydrous->check_conditions success Improved Yield solvent_temp->success protecting_group->success suzuki_mechanism cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition Oxidative Addition (Ar-X) inhibited_catalyst Pd(0)L(aminopyridine) pd0->inhibited_catalyst Catalyst Inhibition (Coordination of Aminopyridine) transmetalation Ar-Pd(II)(Ar')L₂ oxidative_addition->transmetalation Transmetalation (Ar'-B(OR)₂ + Base) reductive_elimination Ar-Ar' + Pd(0)L₂ transmetalation->reductive_elimination Reductive Elimination reductive_elimination->pd0 inhibited_catalyst->pd0 Reversible (Bulky Ligand 'L' Disfavors)

Sources

Technical Support Center: Purification of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-amino-6-methoxypicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require robust, validated methods for its purification. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflow effectively.

Purification Philosophy: A Self-Validating Approach

The purification of any active pharmaceutical ingredient (API) or intermediate is not merely about achieving a certain purity level; it's about developing a process that is reproducible, scalable, and fundamentally understood. For a molecule like Ethyl 3-amino-6-methoxypicolinate, which contains a basic pyridine nitrogen, a nucleophilic amino group, and a hydrolytically sensitive ester, a multi-faceted approach is essential. The guidance provided herein is built on the principles of identifying potential impurities and selecting orthogonal purification techniques to ensure their removal.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of Ethyl 3-amino-6-methoxypicolinate in a question-and-answer format.

Question 1: My column chromatography runs are showing significant peak tailing for the product. What is causing this and how can I fix it?

Answer:

Peak tailing is a classic issue when purifying basic compounds like aminopyridines on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-linear adsorption isotherm, where a fraction of the analyte is retained more strongly, resulting in a "tailing" peak shape.

Causality and Solution:

To mitigate this, you need to suppress the interaction with free silanols. This can be achieved by:

  • Adding a Basic Modifier to the Mobile Phase: The most common and effective strategy is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase. A typical starting point is 0.1-1% (v/v) TEA in your hexane/ethyl acetate or DCM/methanol solvent system. The TEA acts as a competitive base, saturating the acidic sites on the silica and allowing your product to elute more symmetrically.

  • Using a Different Stationary Phase: If tailing persists, consider switching to a deactivated or alternative stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Alternatively, C18-functionalized silica (reverse-phase chromatography) can be employed, where different separation mechanisms are at play.

Question 2: I am observing a new, more polar impurity spot on my TLC plate after leaving the crude reaction mixture to stand in the workup solvent. What could this be?

Answer:

This is likely the corresponding carboxylic acid, 3-amino-6-methoxypicolinic acid, formed via the hydrolysis of the ethyl ester. Picolinate esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[2][3] The presence of water during workup, particularly if the pH is not controlled, can facilitate this degradation.

Causality and Prevention:

  • Mechanism: Ester hydrolysis can be catalyzed by both acid and base.[2] Given that your product is an amine, the local environment can be slightly basic, promoting saponification if water is present.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all solvents used during workup and purification are anhydrous.

    • pH Control: During aqueous workup, maintain a neutral or slightly acidic pH (e.g., pH 5-7). Avoid strongly basic conditions (pH > 8). A wash with a saturated aqueous solution of a mild base like sodium bicarbonate can be used to neutralize acid catalysts, but prolonged contact should be avoided.[1]

    • Temperature: Perform workup and purification at or below room temperature to minimize the rate of hydrolysis.

Question 3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I induce proper crystallization?

Answer:

"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the temperature required for crystal nucleation. Pyridine derivatives can be particularly challenging to crystallize.[4]

Troubleshooting Steps:

  • Solvent System Optimization: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Single Solvent: If a single solvent (e.g., ethanol, isopropanol) causes oiling, it may be too good a solvent.[5]

    • Binary Solvent System: This is often the solution. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone, or ethanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) dropwise until you observe persistent turbidity. Re-heat gently to get a clear solution, and then allow it to cool slowly.[4]

  • Cooling Rate: Slow, controlled cooling is critical for crystal growth. Rapid cooling often leads to supersaturation and oiling or amorphous precipitation. Try allowing the flask to cool to room temperature on the benchtop, followed by further cooling in a refrigerator.

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography mobile phase for this compound?

A good starting point for normal-phase chromatography on silica gel is a gradient of ethyl acetate in hexanes. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The presence of both an amine and an ester suggests moderate polarity. A typical elution range might be 20-50% ethyl acetate in hexanes. Remember to add 0.5% triethylamine to the mobile phase to prevent peak tailing.

Q2: What are the most likely impurities I should be looking for?

The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Starting Materials: Unreacted precursors from the amination reaction.

  • Isomeric Impurities: If the synthesis involved precursors with potential for forming isomers, these can be difficult to separate.[6][7] For example, if the starting material was a di-substituted pyridine, you might have positional isomers.

  • Hydrolysis Product: 3-amino-6-methoxypicolinic acid, as discussed in the troubleshooting section.[2]

  • Over-alkylation/Dialkylation Products: In some amination reactions, the secondary amine product can react further, leading to more complex byproducts.[8][9]

Q3: Can I use reverse-phase HPLC for purification?

Yes, reverse-phase HPLC is an excellent orthogonal technique for purifying aminopyridine derivatives and is particularly useful for separating closely related isomers.[6]

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used.

  • Additive: It is crucial to add an acid modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% to both the aqueous and organic mobile phases. The acid protonates the amine, leading to sharp, symmetrical peaks and reproducible retention times.

Q4: What is the best way to remove residual solvents after purification?

After combining your pure fractions from chromatography, the solvent is typically removed using a rotary evaporator. To remove the last traces of high-boiling solvents like ethyl acetate or residual triethylamine, you can:

  • High Vacuum (High-Vac): Place the sample under high vacuum for several hours.

  • Trituration/Precipitation: If the product is a solid, you can dissolve it in a minimal amount of a volatile solvent (like dichloromethane) and then add a large excess of a non-polar solvent in which it is insoluble (like hexanes). The product should precipitate out, leaving trace impurities in the solvent. The resulting solid can then be easily dried under vacuum.

Data & Protocols

Table 1: Recommended Chromatography Conditions
ParameterNormal Phase ChromatographyReverse-Phase HPLC
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica (e.g., 5 µm)
Mobile Phase Gradient of Ethyl Acetate in HexanesGradient of Acetonitrile in Water
Typical Gradient 10% to 60% Ethyl Acetate5% to 95% Acetonitrile
Additive 0.5% (v/v) Triethylamine0.1% (v/v) Formic Acid or TFA
Detection UV at 254 nmUV at 254 nm / Mass Spectrometry
Table 2: Suggested Recrystallization Solvent Systems
Primary Solvent (Good)Anti-Solvent (Poor)Typical Ratio (Good:Poor)Notes
Ethyl AcetateHexanes / Heptane1:3 to 1:10A very common and effective system for compounds of moderate polarity.
EthanolWaterVariesUse with caution due to the risk of ester hydrolysis. Best for rapid crystallization.[5]
AcetoneHexanes / Heptane1:2 to 1:8Acetone's volatility can aid in the formation of high-purity crystals.[4][10]
Isopropanoln-Heptane1:3 to 1:10A good alternative to ethanol with slightly lower polarity.
Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate / 89.5% Hexanes / 0.5% Triethylamine).

  • Column Packing: Pour the slurry into the column and use positive pressure to pack the bed firmly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same solvent system but without TEA for better visualization) to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Binary Solvent System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath or refrigerator for 1-2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold anti-solvent, and dry them under high vacuum.

Visualizing the Workflow

A well-defined workflow is essential for consistent results. The following diagram outlines the logical steps from a crude reaction mixture to the final, purified Ethyl 3-amino-6-methoxypicolinate.

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification Crude Crude Reaction Mixture Quench Aqueous Quench (pH 5-7) Crude->Quench 1. Neutralize Extract Extraction (e.g., Ethyl Acetate) Quench->Extract 2. Isolate Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry 3. Remove H2O Concentrate Concentrate in vacuo Dry->Concentrate 4. Remove Solvent Crude_Solid Crude Solid/ Oil Concentrate->Crude_Solid Yields Column Column Chromatography (Silica, Hex/EtOAc/TEA) Crude_Solid->Column Primary Method Recrystal Recrystallization (e.g., EtOAc/Hexanes) Column->Recrystal Polishing Step Pure_Fractions Combined Pure Fractions Column->Pure_Fractions Final_Product Pure Crystalline Product Recrystal->Final_Product Final Yield Pure_Fractions->Recrystal If necessary

Caption: General purification workflow for Ethyl 3-amino-6-methoxypicolinate.

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Accessed January 23, 2026. [Link]

  • Li, N., et al. "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility." AAPS PharmSciTech, vol. 16, no. 5, 2015, pp. 1047-1065. PubMed Central, [Link].

  • Zhang, T., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data, vol. 67, no. 6, 2022, pp. 1635-1645. ACS Publications, [Link].

  • Google Patents. Preparation method of 3-(2-pyridineamino)ethyl propionate. CN103058920A. Accessed January 23, 2026. .
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  • Google Patents. Method for separating mixed aminopyridine through crystallization and rectification coupling technology. CN104529886A. Accessed January 23, 2026. .
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  • Google Patents. Process for the purification of esters. US4521595A. Accessed January 23, 2026. .
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  • Lee, Y. C., et al. "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography." Analytical Biochemistry, vol. 188, no. 2, 1990, pp. 259-266. PubMed, [Link].

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  • National Institutes of Health. Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. National Institutes of Health. Accessed January 23, 2026. [Link].

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Technical Support Center: Synthesis of Ethyl 3-amino-6-methoxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-6-methoxypicolinate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic campaigns. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve purity, and accelerate your research.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific experimental issues, identifies probable byproduct culprits, and offers step-by-step solutions grounded in chemical principles.

Issue 1: Presence of a Dimeric Impurity in the Final Product

Question: "My final product shows a significant impurity with a mass corresponding to a dimer of my desired aminopicolinate derivative. What is causing this and how can I prevent it?"

Answer:

Probable Cause: Dimerization via Self-Coupling

The formation of a dimeric byproduct is a common issue, particularly when employing palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the amino group. This can also occur under certain nucleophilic aromatic substitution (SNAr) conditions. The primary amine of your product or starting material can act as a nucleophile, reacting with another molecule of the halo-picolinate starting material.

Mechanism of Dimer Formation:

The amino group of one molecule of the aminopicolinate can displace the halide on another molecule of the starting material, leading to the formation of a secondary amine-linked dimer. This is especially prevalent if the concentration of the primary amine or the reaction temperature is too high.

Troubleshooting and Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the aminating agent (e.g., ammonia or a primary amine) relative to the halo-picolinate starting material. This will favor the reaction of the halo-picolinate with the intended amine rather than the aminated product.

  • Slow Addition: Add the halo-picolinate starting material slowly to the reaction mixture containing the amine. This maintains a low concentration of the electrophile and minimizes the chance of the aminated product acting as a nucleophile.

  • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of the undesired dimerization reaction more significantly than the desired amination.[1]

  • Choice of Catalyst and Ligand (for Buchwald-Hartwig): The choice of palladium catalyst and ligand is crucial. Sterically hindered ligands can often suppress the formation of dimeric byproducts by controlling the coordination sphere of the palladium center.[2][3]

  • Purification: If dimerization is unavoidable, careful purification by column chromatography or recrystallization is necessary. The significant difference in polarity and molecular weight between the monomer and dimer should allow for effective separation.

Experimental Protocol: Minimizing Dimer Formation in a Buchwald-Hartwig Amination

StepProcedureRationale
1 To a solution of the aminating agent (1.2 equivalents) and a suitable base (e.g., NaOtBu, 1.5 equivalents) in an inert solvent (e.g., toluene), add the palladium catalyst and ligand.Establishing the nucleophilic environment before introducing the electrophile.
2 Prepare a separate solution of the ethyl 3-halo-6-methoxypicolinate (1.0 equivalent) in the same inert solvent.
3 Add the halo-picolinate solution dropwise to the reaction mixture over a period of 1-2 hours at the optimized reaction temperature.Slow addition maintains a low concentration of the electrophile, minimizing self-coupling.
4 Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.Avoids prolonged reaction times at elevated temperatures.
5 Upon completion, quench the reaction and proceed with standard workup and purification.

Visualization of Dimer Formation:

Dimerization Reactant1 Ethyl 3-amino-6-methoxypicolinate Product Dimeric Byproduct Reactant1->Product Nucleophilic Attack Reactant2 Ethyl 3-halo-6-methoxypicolinate (Starting Material) Reactant2->Product

Caption: Dimerization of the aminated product with the starting material.

Issue 2: Hydrolysis of the Ethyl Ester to a Carboxylic Acid

Question: "I am observing a significant amount of the corresponding carboxylic acid of my picolinate derivative in my crude reaction mixture. What are the likely causes and how can I avoid this?"

Answer:

Probable Cause: Ester Hydrolysis

The ethyl ester functionality of your picolinate derivative is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water. This can occur during the reaction itself or during the aqueous workup.[4][5]

Mechanisms of Hydrolysis:

  • Acid-Catalyzed Hydrolysis: Protic acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4]

  • Base-Mediated Hydrolysis (Saponification): Basic conditions (e.g., from the use of strong bases like NaOH, KOH, or even some carbonate bases in the presence of water) can lead to nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of ethoxide.

Troubleshooting and Mitigation Strategies:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. The use of freshly distilled solvents and oven-dried glassware is recommended.

  • Choice of Base: If a base is required for your reaction, consider using a non-nucleophilic, anhydrous base such as sodium tert-butoxide or a hindered amine base like diisopropylethylamine (DIPEA).

  • Careful Workup: During the aqueous workup, minimize the contact time with acidic or basic aqueous layers. If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., with an ice bath). Neutralize the reaction mixture before extraction whenever possible.

  • Avoid Protic Acids: If an acid catalyst is needed, consider using a Lewis acid instead of a Brønsted acid in the presence of water.

  • Purification: The resulting carboxylic acid can usually be separated from the desired ester by column chromatography due to the significant difference in polarity. Alternatively, an acidic or basic extraction during workup can selectively remove the carboxylic acid, but care must be taken to avoid further hydrolysis of the desired product.

Visualization of Hydrolysis Pathways:

Hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Mediated Ester_A Ethyl Picolinate Derivative Protonated_Ester Protonated Ester Ester_A->Protonated_Ester Protonation H3O H3O+ H3O->Protonated_Ester Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A Nucleophilic Attack Water_A H2O Water_A->Tetrahedral_Intermediate_A Acid_Product Carboxylic Acid Byproduct Tetrahedral_Intermediate_A->Acid_Product Elimination of Ethanol Ester_B Ethyl Picolinate Derivative Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B Nucleophilic Attack OH OH- OH->Tetrahedral_Intermediate_B Acid_Product_B Carboxylic Acid Byproduct Tetrahedral_Intermediate_B->Acid_Product_B Elimination of Ethoxide

Caption: Acid- and base-catalyzed hydrolysis pathways of the ethyl ester.

Issue 3: Incomplete Reaction or Presence of Starting Material

Question: "My reaction is sluggish and I'm left with a significant amount of unreacted starting material, even after prolonged reaction times. What could be the issue?"

Answer:

Probable Causes:

  • Deactivated Substrate: The pyridine ring is electron-deficient, which can make it less reactive in certain coupling reactions compared to benzene derivatives. The presence of the electron-donating amino and methoxy groups can further deactivate the ring towards certain transformations.

  • Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be deactivated by impurities in the starting materials or solvents, or by coordination to the pyridine nitrogen of the product.

  • Insufficient Reaction Temperature or Time: The reaction may simply require more forcing conditions to proceed to completion.

  • Improper Choice of Reagents: The selected base, ligand, or solvent may not be optimal for the specific transformation.

Troubleshooting and Mitigation Strategies:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.

  • Screen Catalysts and Ligands: For cross-coupling reactions, screen a panel of palladium catalysts and ligands to find the optimal combination for your specific substrate.

  • Use a More Active Catalyst System: Consider using a more active pre-catalyst or a higher catalyst loading.

  • Ensure Purity of Reagents: Use high-purity, anhydrous solvents and reagents to avoid catalyst poisoning.

  • Change the Base: The choice of base can have a significant impact on the reaction rate. Experiment with different bases (e.g., carbonates, phosphates, alkoxides).

  • Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate slow reactions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Ethyl 3-amino-6-methoxypicolinate?

A common synthetic route starts from a di-substituted pyridine, such as ethyl 3,6-dichloropicolinate or a related di-halo derivative. The synthesis then involves sequential nucleophilic aromatic substitution reactions to introduce the methoxy and amino groups. The order of these substitutions can be critical to the success of the synthesis.

Q2: I am performing a nucleophilic aromatic substitution with sodium methoxide. What are the potential side reactions?

The primary side reaction is incomplete methoxylation, leaving you with the mono-substituted chloro-methoxy intermediate. Another possibility, if there is any water present, is the formation of the corresponding hydroxypicolinate derivative. Ensure you use an excess of sodium methoxide and strictly anhydrous conditions.

Q3: Can transesterification be a problem?

Yes, if your reaction mixture contains other alcohols and a suitable catalyst (acid or base), transesterification can occur.[6][7][8][9] For example, if you use methanol as a solvent with your ethyl ester under basic conditions, you may observe the formation of the corresponding methyl ester. It is best to use the same alcohol as the ester solvent (i.e., ethanol for an ethyl ester) if an alcohol solvent is required.

Q4: What are the best analytical techniques for identifying these byproducts?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying byproducts. It provides both the retention time and the mass-to-charge ratio of the components in your mixture, allowing for the rapid identification of expected and unexpected impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is excellent for quantifying the purity of your product and detecting impurities.[10][11][12][13] Developing a robust HPLC method is crucial for in-process control and final product analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of your final product and can be used to identify and quantify major impurities if their signals do not overlap significantly with the product signals.

Visualization of a General Synthetic Workflow:

Workflow Start Starting Material (e.g., Dihalo-picolinate) Step1 Step 1: Introduction of Methoxy Group (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate Intermediate (e.g., Chloro-methoxy-picolinate) Step1->Intermediate Step2 Step 2: Introduction of Amino Group (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Final_Product Final Product (Ethyl 3-amino-6-methoxypicolinate derivative) Purification->Final_Product

Caption: A general synthetic workflow for Ethyl 3-amino-6-methoxypicolinate derivatives.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • O'Brien, A. G., & Hyland, C. J. (2014). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 12(34), 6619–6625.
  • Gising, J., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Molecules, 26(11), 3192.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
  • YouTube. (2018, August 1). acid derivatives: hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • PubMed. (n.d.). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. Retrieved from [Link]

  • ACS Publications. (n.d.). Cupric Ion Catalyzed Hydrolyses of Glycine Ethyl Ester, Glycinamide, and Picolinamide1. Retrieved from [Link]

  • PubMed Central. (2023, November 19). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

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Technical Support Center: Optimization of Cross-Coupling Reactions for Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Ethyl 3-amino-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent optimization for Suzuki-Miyaura and Buchwald-Hartwig couplings with this highly functionalized substrate. Our goal is to provide you with not only procedural steps but also the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using Ethyl 3-amino-6-methoxypicolinate in cross-coupling reactions?

A1: Ethyl 3-amino-6-methoxypicolinate is a challenging substrate due to the interplay of its three key functional groups:

  • 3-Amino Group: The primary amine is a Lewis base that can coordinate to the palladium catalyst. This coordination can act as a form of catalyst inhibition, preventing the catalyst from entering the catalytic cycle efficiently.

  • Pyridine Nitrogen: Similar to the amino group, the endocyclic nitrogen of the pyridine ring is a Lewis basic site that can compete for coordination to the palladium center, potentially slowing down the reaction.

  • Ethyl Ester: The ester group is susceptible to hydrolysis, especially under strongly basic conditions or with prolonged heating in the presence of water. This necessitates a careful selection of a base that is strong enough to promote the desired catalytic step (transmetalation in Suzuki or amine deprotonation in Buchwald-Hartwig) but mild enough to avoid saponification of the ester.

Q2: What is the fundamental role of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions?

A2: The role of the base is distinct but essential in both reactions.

  • In Suzuki-Miyaura couplings, the base is required to activate the organoboron species (e.g., boronic acid).[1] It reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex).[2][3] This increased nucleophilicity is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[2]

  • In Buchwald-Hartwig amination, the base's primary role is to deprotonate the amine coupling partner after it coordinates to the palladium(II) center, forming a palladium-amido complex.[4][5] This deprotonation is a key step that precedes the final reductive elimination to form the C-N bond.[5]

Q3: How does solvent choice impact these coupling reactions?

A3: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[6] It must:

  • Solubilize Reactants: All components—the substrate, coupling partner, catalyst, and base—must have sufficient solubility at the reaction temperature. Poor solubility can lead to slow reaction rates and irreproducible results.

  • Influence Catalyst Activity: The polarity of the solvent can affect the stability of catalytic intermediates and the rates of key steps like oxidative addition and reductive elimination. For instance, polar aprotic solvents are often employed in Buchwald-Hartwig aminations.[7]

  • Mediate Biphasic Systems: In many Suzuki-Miyaura reactions, an aqueous solution of an inorganic base is used, creating a biphasic system with an organic solvent like toluene or dioxane.[8] In such cases, efficient stirring is critical for phase transfer of the activated boronate species. The addition of water can sometimes be beneficial even in seemingly homogeneous systems.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with Ethyl 3-amino-6-methoxypicolinate.

Problem 1: Low to No Product Formation in a Suzuki-Miyaura Coupling

You are attempting to couple Ethyl 3-amino-6-chloropicolinate with an arylboronic acid and observe low conversion of your starting material.

Possible Causes & Troubleshooting Steps:

  • Catalyst Inhibition: The primary amino group and pyridine nitrogen are likely coordinating to the palladium, preventing the catalytic cycle from proceeding.

    • Solution 1a (Ligand Choice): Switch to a catalyst system with bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to promote reductive elimination and can be effective for challenging heteroaromatic couplings. N-heterocyclic carbene (NHC) ligands are also a strong alternative.

    • Solution 1b (Protecting Group): While not ideal due to extra steps, temporarily protecting the 3-amino group (e.g., as a Boc-carbamate) can prevent catalyst coordination. This would, however, require subsequent deprotection.

  • Inefficient Transmetalation: The chosen base may not be effectively activating the boronic acid, or the resulting boronate may not be soluble enough in the organic phase.

    • Solution 2a (Base Screening): If you started with a mild base like Na₂CO₃, consider switching to a slightly stronger base such as K₃PO₄ or Cs₂CO₃. These are often effective for challenging substrates and are generally compatible with ester functionalities under anhydrous conditions.[9]

    • Solution 2b (Solvent System): If using a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring. Alternatively, switch to a more polar solvent system like Dioxane/H₂O or consider using anhydrous conditions with a soluble inorganic base (e.g., K₃PO₄ in dry dioxane).[4][6]

  • Protodeboronation of the Boronic Acid: The boronic acid may be decomposing before it can participate in the coupling. This is often an issue with weaker bases and the presence of excess water.

    • Solution 3a (Anhydrous Conditions): Use anhydrous solvents and a base like powdered, dry K₃PO₄.

    • Solution 3b (Boronic Ester): Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).

Workflow for Optimizing a Suzuki-Miyaura Coupling

Caption: A decision workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Problem 2: Ester Hydrolysis in a Suzuki or Buchwald-Hartwig Coupling

You are successfully forming the coupled product, but you also isolate the corresponding carboxylic acid, indicating hydrolysis of the ethyl ester.

Possible Causes & Troubleshooting Steps:

  • Base is too Strong: Alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are highly effective for many couplings but can readily saponify esters, especially at elevated temperatures.

    • Solution 1a (Switch to Weaker Base): Immediately switch to a weaker inorganic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they provide sufficient basicity for the catalytic cycle while minimizing ester hydrolysis.[4] Potassium fluoride (KF) can also be effective in some Suzuki couplings.[3]

  • Prolonged Reaction Time at High Temperature with Water: Even with milder bases like carbonates, extended heating in the presence of water can lead to slow hydrolysis.

    • Solution 2a (Anhydrous Conditions): If possible, perform the reaction under anhydrous conditions. Use a dry solvent (e.g., toluene, dioxane) and a dry, powdered inorganic base like K₃PO₄.

    • Solution 2b (Lower Temperature/Shorter Time): If the reaction proceeds reasonably fast, try to reduce the reaction time or lower the temperature to minimize the duration of exposure to hydrolytic conditions. This may require using a more active catalyst system (see Problem 1).

Table 1: Recommended Base and Solvent Combinations
Coupling TypeBase StrengthRecommended BasesCompatible SolventsKey Considerations
Suzuki-Miyaura Mild (Ester-Safe)K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane, Toluene, 2-MeTHF (often with 10-20% H₂O)K₃PO₄ is often a good starting point. Cs₂CO₃ is more soluble but also more expensive.
Buchwald-Hartwig Mild (Ester-Safe)K₃PO₄, Cs₂CO₃Dioxane, Toluene, t-BuOHStronger bases are often needed, making ester compatibility a challenge.
Buchwald-Hartwig Strong (High Risk)NaOtBu, KOtBu, LHMDSToluene, Dioxane (anhydrous)High risk of ester hydrolysis. Use only if weaker bases fail and at the lowest possible temperature.
Problem 3: Low Yield in a Buchwald-Hartwig N-Arylation

You are attempting to couple Ethyl 3-amino-6-methoxypicolinate with an aryl halide and observe poor conversion.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Base: The Buchwald-Hartwig amination of heteroaryl amines can be particularly sensitive to the choice of base. The pKa of the amine and the nature of the solvent play a crucial role.

    • Solution 1a (Base Screening): While weaker bases are preferred for the ester, they may not be strong enough to efficiently deprotonate the palladium-amine complex. A systematic screen is necessary. Start with K₃PO₄, then try stronger bases like LHMDS or NaOtBu at a lower temperature (e.g., room temperature to 60 °C) to balance reactivity with ester stability.

  • Poor Ligand Choice: The N-H bond of the substrate's amino group makes it a challenging nucleophile. Standard ligands like PPh₃ are often ineffective.

    • Solution 2a (Use Specialized Ligands): This reaction class almost always requires specialized, bulky, electron-rich biarylphosphine ligands. Catalyst systems based on ligands such as RuPhos, BrettPhos, or XPhos are specifically designed for coupling challenging amine substrates and should be your primary choice.[4]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate.

    • Solution 3a (Solvent Screening): While toluene and dioxane are common, more polar solvents like tert-butanol (t-BuOH) or CPME (cyclopentyl methyl ether) can sometimes improve yields for heteroaromatic amine couplings.

Experimental Protocols: Recommended Starting Points

The following are generalized starting protocols. Optimization will likely be required for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial, add Ethyl 3-amino-6-chloropicolinate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., SPhos, 4-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane, 0.1 M concentration). If using a biphasic system, add degassed water (e.g., Dioxane/H₂O 10:1).

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.[8]

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

Catalytic Cycles Overview

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle S_Pd0 L-Pd(0) S_OA Oxidative Addition (Ar-X) S_Pd0->S_OA S_PdII L-Pd(II)(Ar)(X) S_OA->S_PdII S_TM Transmetalation (R-B(OR)2 + Base) S_PdII->S_TM S_PdII_R L-Pd(II)(Ar)(R) S_TM->S_PdII_R S_RE Reductive Elimination S_PdII_R->S_RE S_RE->S_Pd0 S_Product Ar-R S_RE->S_Product B_Pd0 L-Pd(0) B_OA Oxidative Addition (Ar-X) B_Pd0->B_OA B_PdII L-Pd(II)(Ar)(X) B_OA->B_PdII B_LC Amine Coordination (R2NH) B_PdII->B_LC B_PdII_Amine [L-Pd(II)(Ar)(R2NH)]+X- B_LC->B_PdII_Amine B_Deprot Deprotonation (Base) B_PdII_Amine->B_Deprot B_Amido L-Pd(II)(Ar)(NR2) B_Deprot->B_Amido B_RE Reductive Elimination B_Amido->B_RE B_RE->B_Pd0 B_Product Ar-NR2 B_RE->B_Product

Caption: Generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Tasker, S. Z., Staniland, A. A., & Lindsley, C. W. (2014). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Advances, 4(95), 53037-53042. [Link]

  • Chemler, S. R. (2009). N-Arylation of Tertiary Amines under Mild Conditions. Organic Letters, 11(21), 4986-4989. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Patents, Google. (2010). Process for the preparation of 6-(aryl)
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). N-Arylation of substituted N-heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rossiter, S., et al. (2004). Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Journal of Combinatorial Chemistry, 6(3), 385-390. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(10), 785-793. [Link]

  • Reddy, T. J., et al. (2016). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of Heterocyclic Chemistry, 53(4), 1164-1173. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • PubMed Central (PMC). (2006). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • RSC Publishing. (2014). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. [Link]

  • Organic Chemistry Portal. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Patents, Google. (2021).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PubMed Central (PMC). (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

  • RSC Publishing. (2024). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • PubMed. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • PubMed Central (PMC). (2016). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... [Link]

  • PubMed. (2010). Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate. [Link]

  • PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Ethyl 3-amino-6-methoxypicolinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting catalytic reactions involving Ethyl 3-amino-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning, ensuring the efficiency, reproducibility, and scalability of your synthetic processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when a catalytic reaction underperforms.

Q1: My palladium-catalyzed cross-coupling reaction with Ethyl 3-amino-6-methoxypicolinate has stalled or is giving very low yield. How can I determine if catalyst poisoning is the issue?

A1: A stalled or low-yielding reaction is a classic symptom of catalyst deactivation, with poisoning being a primary cause.[1][2] Catalyst poisoning occurs when impurities or even the reactants themselves bind strongly to the catalyst's active sites, preventing it from facilitating the reaction.[3]

To differentiate poisoning from other issues (e.g., poor reagent quality, incorrect stoichiometry, suboptimal temperature), consider the following diagnostic steps:

  • Reaction Profile Analysis: If you are monitoring the reaction over time (e.g., by LC-MS or GC-MS), does the reaction start and then abruptly stop? This "sudden death" profile is highly indicative of a poison being consumed or generated. A reaction that never starts may indicate an inactive catalyst from the outset.

  • Catalyst Addition Test: In a stalled reaction, add a fresh charge of the palladium precatalyst and ligand. If the reaction restarts and proceeds, it strongly suggests the initial catalyst was deactivated, likely by a poison present in one of the reagents.

  • Control Experiment: Run the reaction with highly purified starting materials and freshly distilled, de-gassed solvents. If this "clean" reaction proceeds smoothly, it points to an impurity in your standard reagents as the culprit.

Q2: What are the most likely sources of catalyst poisons in my reaction involving Ethyl 3-amino-6-methoxypicolinate?

A2: The sources of catalyst poisons can be broadly categorized. Given the structure of Ethyl 3-amino-6-methoxypicolinate, particular attention should be paid to certain classes of impurities.

Poison Category Potential Sources & Explanation Typical Catalysts Affected
Sulfur Compounds Elemental sulfur, hydrogen sulfide (H₂S), thiols, thioethers, sulfoxides. Often trace impurities in reagents or solvents. Sulfur has a very high affinity for palladium and other transition metals, forming stable metal-sulfur bonds that block active sites.[4][5][6][7][8]Pd, Pt, Rh, Ni, Ru
Nitrogen Heterocycles & Amines The substrate itself, Ethyl 3-amino-6-methoxypicolinate, has two nitrogen atoms (pyridine ring and amino group) that can act as ligands. While necessary for the desired reaction, strong, non-labile coordination can inhibit catalytic turnover. Unreacted starting materials from its synthesis could also be potent poisons.Pd, Rh, Ir
Phosphorus Compounds Phosphine (PH₃), phosphites, phosphates. Can arise from the degradation of phosphine ligands or as impurities in reagents.[1][9][10]Pd, Ni, Rh
Heavy Metals Lead, mercury, arsenic, cadmium.[9][11][12] Can originate from raw materials, reactors, or transfer lines. They can form alloys with the catalyst or block active sites.Pd, Pt, Fe
Halides Excess halides (I⁻, Br⁻, Cl⁻) can negatively impact some catalytic cycles by forming stable, less reactive metal-halide complexes.Pd, Cu
Q3: Can the Ethyl 3-amino-6-methoxypicolinate starting material itself be the poison?

A3: Yes, this is a critical consideration. This phenomenon is known as substrate inhibition. The pyridine nitrogen and the exocyclic amino group are both Lewis basic and can coordinate to the palladium center. While this coordination is a necessary step in many catalytic cycles (e.g., directing oxidative addition), if the binding is too strong or if it forms an overly stable, off-cycle complex, it can inhibit the catalyst. This is particularly relevant when using catalysts with ligands that are not strongly binding, as the substrate can outcompete the ligand for coordination to the metal.

Section 2: Troubleshooting Guides & Diagnostic Workflows

This section provides structured approaches to pinpoint and solve catalyst poisoning events.

Guide 1: Systematic Diagnosis of a Failed Reaction

If you suspect catalyst poisoning, follow this systematic workflow to identify the source.

Troubleshooting_Workflow start Reaction Fails (Low Yield / Stalled) check_params Step 1: Verify Basics - Temperature - Stirring - Stoichiometry - Reagent Purity (MS, NMR) start->check_params params_ok Parameters Correct? check_params->params_ok isolate_reagents Step 2: Isolate Poison Source Run parallel reactions, substituting one component at a time with a high-purity standard. params_ok->isolate_reagents Yes fix_params Correct Parameters and Re-run params_ok->fix_params No source_found Poison Source Identified? isolate_reagents->source_found purify Step 3: Purify Contaminated Reagent - Recrystallization - Chromatography - Distillation - Activated Carbon Treatment source_found->purify Yes analyze_catalyst Step 2a: Analyze Spent Catalyst If source is elusive, analyze the deactivated catalyst for poisons. source_found->analyze_catalyst No re_run Step 4: Re-run Reaction with Purified Component purify->re_run analytical_methods Step 3a: Analytical Characterization - ICP-MS (Heavy Metals) - XPS (Surface Composition, S, P) - Elemental Analysis (S, C, N) analyze_catalyst->analytical_methods analytical_methods->purify Based on Findings success Success! re_run->success fix_params->start

Caption: A decision-tree workflow for systematically diagnosing catalyst poisoning.

Guide 2: Addressing Substrate-Specific Poisoning

The bifunctional nature of Ethyl 3-amino-6-methoxypicolinate (containing both a pyridine and an aniline-type nitrogen) presents a unique challenge.

Problem: The reaction is sluggish, and increasing catalyst loading provides diminishing returns. This may indicate that the substrate itself is forming a stable, inactive complex with the catalyst.

Hypothesis: The catalyst is being sequestered into an off-cycle bis-ligated state, for example, (Picolinate)₂Pd(L)ₓ, which is slow to re-enter the catalytic cycle.

Solutions & Rationale:

  • Ligand Modification: Switch to a ligand with different electronic and steric properties.

    • Rationale: A bulkier, more electron-donating ligand (e.g., a biarylphosphine like XPhos or a dialkylbiarylphosphine like RuPhos) can favor the formation of a monoligated active species L-Pd(0). This steric hindrance can prevent the binding of a second molecule of the picolinate substrate, keeping the catalyst in the active cycle.

  • Change the Palladium Precursor: Use a pre-formed catalyst that is known to readily generate the active monoligated L-Pd(0) species.

    • Rationale: Precatalysts like the Buchwald G3 or G4 series are designed for efficient generation of the active catalyst. This can be more reliable than in-situ generation from sources like Pd₂(dba)₃, where catalyst activation might be inhibited by the substrate.

  • Slow Addition of the Picolinate: Add the Ethyl 3-amino-6-methoxypicolinate solution slowly over several hours to the reaction mixture.

    • Rationale: This keeps the instantaneous concentration of the picolinate low, statistically disfavoring the formation of inactive bis-ligated palladium complexes and allowing the desired catalytic turnover to dominate.

Section 3: Experimental Protocols

These protocols provide detailed, actionable steps for purification and analysis.

Protocol 1: Purification of Ethyl 3-amino-6-methoxypicolinate via Activated Carbon Treatment

This protocol is designed to remove non-polar and sulfur-containing impurities.

  • Dissolution: Dissolve 10.0 g of the Ethyl 3-amino-6-methoxypicolinate in 100 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a 250 mL Erlenmeyer flask.

  • Carbon Addition: Add 1.0 g (10 wt%) of activated carbon to the solution. Safety Note: Activated carbon is a fine powder; handle in a fume hood to avoid inhalation.

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours.

  • Filtration: Prepare a filtration setup by packing a small plug of Celite® into a fritted glass funnel.[13]

  • Removal of Carbon: Filter the mixture through the Celite® pad to remove the activated carbon.[13] Wash the filter cake with an additional 20 mL of the solvent to ensure complete recovery of the product.[13]

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis: Dry the resulting solid under high vacuum and verify its purity by NMR, LC-MS, and elemental analysis before use.

Protocol 2: Diagnostic Procedure for Identifying Elemental Sulfur Poisoning

This protocol helps confirm if elemental sulfur, a common and potent poison, is present in a starting material.[7]

  • Sample Preparation: In a clean vial, dissolve a sample of the suspect reagent (e.g., 100 mg of the picolinate starting material) in 1 mL of a suitable solvent (e.g., THF).

  • Reagent Addition: Add a stoichiometric equivalent of triphenylphosphine (PPh₃) to the vial.

  • Reaction: Stir the mixture at 50 °C for 2 hours.

  • Analysis: Analyze the reaction mixture by ³¹P NMR spectroscopy.

  • Interpretation: The presence of elemental sulfur will lead to the oxidation of triphenylphosphine (δ ≈ -5 ppm) to triphenylphosphine sulfide (δ ≈ 43 ppm). The appearance of a peak around 43 ppm confirms the presence of elemental sulfur in the reagent.

Protocol 3: Catalyst Recovery and Analysis

This protocol describes how to safely recover a heterogeneous catalyst (e.g., Pd/C) for post-reaction analysis.

  • Inert Atmosphere: Once the reaction is complete, cool the vessel to room temperature and ensure the headspace is under an inert atmosphere (N₂ or Ar). Safety Note: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[14]

  • Filtration Setup: Use a filtration system designed for catalyst recovery, such as a sintered metal tube filter or a pressure filter, to ensure containment and efficiency.[15][16][17] A simple laboratory setup can consist of a Buchner funnel with a filter paper membrane, operated under a nitrogen blanket.

  • Filtration: Carefully filter the reaction mixture through the chosen filter medium.

  • Washing: Gently wash the recovered catalyst cake with several portions of a fresh, de-gassed solvent (the same as the reaction solvent) to remove any adsorbed products or reagents.

  • Drying: Dry the catalyst cake under a gentle stream of nitrogen. Do not dry under vacuum to complete dryness unless you have specific procedures to handle pyrophoric materials.

  • Sample Submission: Transfer a small, representative sample of the moist catalyst cake into a sealed vial under an inert atmosphere for submission to an analytical lab for ICP-MS or XPS analysis.

Section 4: Advanced Analytical Characterization

When simple diagnostics are inconclusive, advanced techniques are required to identify the poison.

Analytical_Techniques main Suspected Catalyst Poisoning Deactivated Catalyst Sample icpms ICP-MS (Inductively Coupled Plasma Mass Spectrometry) Detects: Trace metals (Pb, As, Hg, Fe, Cu) Rationale: Identifies inorganic metallic poisons. main:f1->icpms For Metals xps XPS (X-ray Photoelectron Spectroscopy) Detects: Surface elements (S, P, Cl, N) and their oxidation states. Rationale: Surface-sensitive; confirms what is bound directly to the catalyst's active surface. main:f1->xps For Surface Poisons ea Elemental Analysis (CHN/S) Detects: Bulk sulfur or carbon content. Rationale: Quantifies total sulfur. High carbon can indicate coking/fouling rather than poisoning. main:f1->ea For Bulk Poisons gcms GC-MS of Reagents (Gas Chromatography-Mass Spectrometry) Detects: Volatile organic impurities (e.g., thiophenes, phosphines). Rationale: Analyzes starting materials before the reaction to find the poison source. main:f0->gcms For Reagent Screening

Caption: Key analytical techniques for identifying the root cause of catalyst poisoning.[3][11]

Section 5: References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • U.S. Department of Energy. (2022, August 11). Unlocking the Mystery of Catalyst Poisoning. Retrieved from [Link]

  • Sabin Metal Corporation. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN101318929B - Synthesis process for chromium picolinate. Retrieved from

  • Kumar Process. (n.d.). The Ideal Filtration Process for Catalyst Recovery. Retrieved from [Link]

  • Pratt, W. B., et al. (n.d.). Mechanisms of Phosphine Toxicity. NIH. Retrieved from [Link]

  • Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chromium Picolinate-impurities. Retrieved from [Link]

  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • Dydio, P., et al. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Retrieved from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Retrieved from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). Nomination Background: Chromium Picolinate. Retrieved from [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. Retrieved from [Link]

  • Grokipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ResearchGate. (n.d.). CHEMISTRY : SYNTHESIS AND STRUCTURAL ANALYSIS OF CHROMIUM(3) PICOLINATE COMPLEXES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Interaction of sulphur compounds with palladium. Retrieved from [Link]

  • BHS-Sonthofen. (n.d.). Catalyst recovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. Retrieved from [Link]

  • SpringerLink. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • Google Patents. (n.d.). US5677461A - Method for producing chromium picolinate complex. Retrieved from

  • Steri Technologies. (n.d.). Filtration of Catalyst. Retrieved from [Link]

  • YouTube. (2018, May 25). Structure, bonding and reactions of complexes of tertiary phosphines. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photocytotoxicity and photoinduced phosphine ligand exchange in a Ru(ii) polypyridyl complex. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amino acid-derived bisphenolate palladium complexes as C–C coupling catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Reactions with Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-amino-6-methoxypicolinate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up reactions involving this versatile intermediate. As a substituted aminopicolinate, this molecule is a valuable building block, particularly in the agrochemical and pharmaceutical industries, for constructing more complex molecular architectures.[1] However, transitioning from bench-scale (milligram-to-gram) to pilot or production scale (kilogram) introduces challenges that can impact yield, purity, and safety.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common scale-up issues and offer robust, validated solutions.

Section 1: Critical Physicochemical & Safety Data

A thorough understanding of your starting material is the foundation of a successful scale-up campaign. Below is a summary of key properties for Ethyl 3-amino-6-methoxypicolinate and related aminopicolinates.

Table 1: Physicochemical Properties & Safety Information

Property Value / Information Significance in Scale-Up
Molecular Formula C9H12N2O3 Essential for stoichiometric calculations.
Molecular Weight 196.21 g/mol Impacts mass balance and reagent molarity calculations.
Storage Conditions Store at 2-8°C, sealed in a dry, dark place.[2] Aminopicolinates can be sensitive to light, moisture, and heat, which can lead to degradation over time, impacting reaction purity.
GHS Hazard Statements H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] Increased quantities pose greater exposure risks. Mandates use of enhanced Personal Protective Equipment (PPE) and closed-system transfers where possible.

| Recommended PPE | Face shield, goggles, chemical-resistant gloves, protective suit.[3][4] | Essential to prevent skin and eye irritation or respiratory tract irritation upon exposure to the solid or aerosols.[3] |

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the scale-up of reactions involving Ethyl 3-amino-6-methoxypicolinate.

Category: Yield, Purity, and Reaction Kinetics

Question 1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the primary causes?

This is one of the most frequent challenges in process chemistry. The loss of yield upon scale-up is rarely due to a single factor but is typically a result of interconnected physical and chemical phenomena that are negligible at the lab scale.

Causality-Based Answer:

The core of the problem lies in the surface-area-to-volume ratio , which decreases dramatically as the reactor size increases. This fundamentally alters two critical physical processes:

  • Heat Transfer: Large reactors cannot dissipate or distribute heat as efficiently as small flasks. If your reaction is exothermic, localized "hot spots" can form, leading to thermal degradation of your starting material or product and promoting side reactions. Heterocyclic amines can be particularly susceptible to degradation at elevated temperatures.[5]

  • Mass Transfer (Mixing): Achieving uniform mixing in a 50L reactor is far more difficult than in a 250mL flask. Inefficient mixing can lead to areas of high reagent concentration, causing localized side reactions, and areas of low concentration, resulting in an incomplete reaction.

Troubleshooting Protocol:

  • Step 1: Thermal Hazard Evaluation: Before scaling, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the reaction's heat flow. This will tell you if the reaction is exothermic and how quickly it generates heat.

  • Step 2: Re-evaluate Addition Rates: At the kilogram scale, slow, controlled addition of the limiting reagent via a programmable pump is critical. This allows the reactor's cooling system to keep pace with heat generation. For example, in an amide coupling, adding the activated carboxylic acid over several hours is a standard industrial practice.

  • Step 3: Assess Agitation Efficiency: Ensure the agitator (stirrer) type and speed are appropriate for the reactor geometry and reaction mass viscosity. A common mistake is not increasing the agitation power sufficiently to maintain a homogenous mixture.

  • Step 4: Consider Reverse Addition: If a reagent is particularly reactive, consider adding the solution of Ethyl 3-amino-6-methoxypicolinate to the reactive partner, rather than the other way around. This keeps the concentration of the more reactive species low throughout the addition.

Question 2: I'm observing new impurities on my HPLC analysis after scaling up an amide coupling reaction. How do I identify and mitigate them?

The appearance of new impurities is often linked to the longer reaction times and less efficient heat transfer inherent in larger-scale operations.

Causality-Based Answer:

For an amide bond formation with a carboxylic acid, several potential side reactions can become significant at scale:

  • Ester Hydrolysis: If the reaction conditions are aqueous or acidic, the ethyl ester of your starting material can hydrolyze back to the carboxylic acid.[6] This is often slow at room temperature but can be accelerated by hot spots in the reactor.

  • Epimerization: If the carboxylic acid coupling partner has a chiral center, the longer reaction times and potentially higher temperatures at scale can lead to racemization, especially if a strong base is used.[7]

  • Double Addition/Side Reactions: Inefficient mixing can lead to localized excesses of the coupling reagents (like HATU or T3P), which can lead to side reactions with the solvent or other functional groups.[8]

  • Degradation: As mentioned, thermal degradation of the aminopicolinate ring can occur.

Mitigation Workflow:

Below is a decision-making workflow to diagnose and solve impurity issues.

G cluster_diagnosis Impurity Diagnosis cluster_solution Mitigation Strategy start New Impurity Detected via HPLC lcms Characterize Impurity (LC-MS to get M.W.) start->lcms hydrolysis M.W. matches hydrolyzed starting material? lcms->hydrolysis dimer M.W. suggests dimerization or double addition? lcms->dimer isomer Same M.W. but different retention time (Isomer)? lcms->isomer sol_hydrolysis Ensure anhydrous conditions. Use a non-protic solvent. Minimize reaction time. hydrolysis->sol_hydrolysis YES sol_dimer Improve mixing. Slow reagent addition. Consider reverse addition. dimer->sol_dimer YES sol_isomer Lower reaction temperature. Use epimerization-suppressing coupling agents (e.g., T3P/pyridine). isomer->sol_isomer YES

Caption: Troubleshooting workflow for impurity identification.

Category: Reaction Control & Safety

Question 3: My reaction is violently exothermic at the 500g scale, which was not apparent in the lab. How do I manage this safely?

Thermal runaway is a critical safety hazard. The inability to remove heat effectively is a direct consequence of the decreased surface-area-to-volume ratio at scale.

Causality-Based Answer:

The total heat generated by a reaction is proportional to its volume (mass), while the rate of heat removal is proportional to the surface area of the reactor in contact with the cooling jacket. As you scale up, the volume increases by a cubic factor (e.g., length³), but the surface area only increases by a square factor (length²). This mismatch means your ability to cool the reaction cannot keep up with the heat being generated, leading to a rapid temperature increase.

Safe Scale-Up Protocol for Exothermic Reactions:

  • Quantify the Exotherm: Never scale up without thermal data. Use Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to determine the total heat of reaction (ΔH) and the maximum temperature of the synthesis reaction (MTSR).

  • Engineering Controls:

    • Reactor Choice: Use a jacketed reactor with a high-performance cooling system.

    • Dilution: Increasing the solvent volume increases the thermal mass of the system, meaning it can absorb more heat for a given temperature rise. Choose a solvent with a high heat capacity and boiling point.

    • Controlled Dosing: The most effective control is to add the reactive reagent slowly, so the rate of heat generation never exceeds the rate of heat removal.

  • Procedural Controls:

    • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), operate in a semi-batch mode where one reagent is added controllably over time.

    • Emergency Quench Plan: Always have a pre-defined and tested emergency plan. This may involve adding a pre-chilled quenching agent to the reactor to rapidly halt the reaction.

Table 2: Lab vs. Pilot Scale Thermal Management Strategies

Parameter Lab Scale (250 mL Flask) Pilot Scale (50 L Reactor) Rationale
Cooling Method Ice Bath Jacketed vessel with thermal fluid An ice bath is sufficient for small volumes due to a high surface-area-to-volume ratio. Large reactors require engineered cooling systems for efficient heat transfer.
Reagent Addition Pipette/Funnel (all at once) Metering pump (over 2-4 hours) Controls the rate of heat generation to match the reactor's cooling capacity.
Concentration Often high (e.g., 0.5 M) Often lower (e.g., 0.1-0.2 M) Increases thermal mass and helps control viscosity for better mixing.

| Monitoring | Thermometer | Multiple calibrated temperature probes, automated alarms | Provides a comprehensive and reliable view of the internal temperature, detecting potential hot spots. |

Category: Work-up and Product Isolation

Question 4: My product crystallization is inconsistent at a larger scale, and filtration is extremely slow. What should I do?

Isolation is as critical as the reaction itself. Problems here often stem from changes in supersaturation, crystal habit, and the physical handling of large volumes of slurry.

Causality-Based Answer:

  • Crystallization: At a small scale, rapid cooling with a simple ice bath provides a high degree of supersaturation, often leading to fast precipitation of fine particles. At a large scale, cooling is much slower and less uniform. This can lead to uncontrolled nucleation, oiling out, or the formation of different crystal forms (polymorphs) with different properties.

  • Filtration: The fine particles generated by rapid, uncontrolled crystallization at the lab scale will clog filter paper when scaled up. The filterability of a solid is highly dependent on its particle size and shape (crystal habit).

Best Practices for Scalable Crystallization and Isolation:

  • Controlled Cooling: Implement a programmed cooling ramp (e.g., 10°C per hour) using the jacketed reactor. This allows for the slow growth of larger, more uniform crystals which are easier to filter.

  • Seeding: Once the solution is supersaturated but before spontaneous nucleation occurs, add a small amount (0.1-1% by weight) of previously isolated, pure product (seed crystals). This directs the crystallization to form the desired crystal structure and size.

  • Anti-Solvent Addition: Instead of or in addition to cooling, consider the controlled addition of an "anti-solvent" (a solvent in which your product is insoluble) to induce crystallization. This gives you another level of control over the rate of supersaturation.

  • Filtration Equipment: For kilogram quantities, move from a lab-scale Büchner funnel to a Nutsche filter-dryer or a centrifuge. These are designed to handle large volumes of slurry and allow for efficient washing and initial drying of the product cake.

Caption: Comparison of lab vs. pilot scale crystallization.

References

  • PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.[Link]

  • Angene Chemical. (2021). Safety Data Sheet - Methyl 5-aminopicolinate.[Link]

  • Chemistry LibreTexts. (2021). Reactions of Esters.[Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.[Link]

  • PubMed. (2021). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake.[Link]

  • Reddit. (2021). Why are my ester hydrolysis not working.[Link]

  • National Center for Biotechnology Information. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.[Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]

  • UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation.[Link]

  • ResearchGate. (2014). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[Link]

  • MySkinRecipes. Ethyl 3-amino-6-methoxypicolinate.[Link]

Sources

Technical Support Center: Ethyl 3-amino-6-methoxypicolinate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-amino-6-methoxypicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature's impact on the reaction kinetics of this versatile intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal behavior of reactions involving Ethyl 3-amino-6-methoxypicolinate.

Q1: What is the primary effect of temperature on the reaction rate?

A: The relationship between temperature and reaction rate is most commonly described by the Arrhenius equation, k = Ae^(-Ea/RT). In practical terms, for most reactions, increasing the temperature provides the molecules with more kinetic energy. This leads to more frequent and more energetic collisions, increasing the likelihood that any given collision will overcome the activation energy (Ea) barrier. Consequently, the reaction rate constant (k) increases, and the reaction proceeds faster. However, this is not always beneficial, as excessively high temperatures can lead to undesirable outcomes. Some enzyme-catalyzed reactions or complex multi-step reactions can even exhibit non-Arrhenius behavior where the rate decreases at higher temperatures.[1][2][3]

Q2: Are there risks associated with running the reaction at too high a temperature?

A: Absolutely. While higher temperatures accelerate the desired reaction, they can disproportionately accelerate undesired side reactions, leading to a lower yield of the target product and a more complex impurity profile. Key risks include:

  • Thermal Decomposition: Ethyl 3-amino-6-methoxypicolinate, like many organic molecules, has a thermal stability limit. Exceeding this can cause the molecule to decompose, often resulting in a dark, tarry reaction mixture and significantly reduced yield.[4][5]

  • Side Product Formation: Elevated temperatures can promote alternative reaction pathways, such as polymerization, decarboxylation, or reactions with the solvent.

  • Decreased Selectivity: In reactions with multiple possible products, temperature can alter the selectivity, favoring the formation of a thermodynamically stable but undesired byproduct.

Q3: Can reactions with Ethyl 3-amino-6-methoxypicolinate be performed at room temperature?

A: Whether a reaction can proceed efficiently at room temperature depends entirely on the specific transformation and reagents involved. For instance, esterification of the corresponding carboxylic acid might require elevated temperatures to proceed at a practical rate.[6] In contrast, some coupling reactions might be feasible at ambient temperature, albeit over a longer reaction time.[7] The primary trade-off is speed versus selectivity and stability. A slow reaction at room temperature may yield a cleaner product than a fast reaction at reflux.

Q4: How can I determine the optimal temperature for my specific reaction?

A: The optimal temperature is a balance between reaction rate, yield, and purity. It must be determined experimentally. A systematic approach involves conducting a small-scale temperature screening study. By running the reaction at several different temperatures (e.g., 40°C, 60°C, 80°C) and monitoring the consumption of starting material and formation of the product and byproducts over time (e.g., by HPLC or GC), you can identify the temperature that provides the best outcome in a reasonable timeframe.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments, with a focus on temperature-related causes.

Observed Problem Probable Cause(s) Recommended Solution(s)
1. Incomplete or Very Slow Reaction A. Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier effectively.A. Systematically Increase Temperature: Incrementally raise the reaction temperature by 10-20°C and monitor the reaction progress. Be cautious not to exceed the thermal stability limits of your reactants and products.
B. Poor Heat Transfer: The heating method provides uneven temperature distribution (e.g., heating mantle hot spots).B. Ensure Uniform Heating: Use a stirred oil bath or a temperature-controlled reaction block for consistent and uniform heating.[8]
2. Low Yield with Significant Byproduct Formation A. Side Reactions Favored at High Temperature: The reaction is being run at a temperature that accelerates one or more side reactions faster than the desired reaction.A. Reduce Reaction Temperature: Lower the temperature to improve selectivity. This will slow the reaction, so an increase in reaction time may be necessary.
B. Product Degradation: The desired product is forming but is not stable at the reaction temperature and is degrading over time.B. Perform a Stability Study: Test the stability of your purified product under the reaction conditions (temperature, solvent) to determine if degradation is occurring. If so, lower the temperature or shorten the reaction time.
3. Inconsistent Results Between Batches A. Poor Temperature Control: Fluctuations in the heating apparatus are leading to variable reaction conditions.A. Calibrate Equipment: Ensure your thermometer and heating controller are accurately calibrated. Use a reaction setup with precise temperature control.
B. Exothermic Event: An unmanaged exothermic reaction can cause the internal temperature to spike, leading to runaway side reactions.B. Control Reagent Addition: If the reaction is highly exothermic, add one of the reagents slowly over time to dissipate the heat generated. Consider using an ice bath for initial cooling if necessary.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing temperature-related reaction issues.

TroubleshootingWorkflow start Reaction Issue Observed issue_low_yield Low Yield / Conversion start->issue_low_yield issue_impurities High Impurity Profile start->issue_impurities issue_inconsistent Inconsistent Results start->issue_inconsistent cause_low_temp Temp Too Low? issue_low_yield->cause_low_temp Check Rate cause_high_temp Temp Too High? issue_impurities->cause_high_temp Check Stability cause_poor_control Poor Temp Control? issue_inconsistent->cause_poor_control Check Setup solution_increase_temp Action: Increase Temp (e.g., +20°C) cause_low_temp->solution_increase_temp Yes solution_decrease_temp Action: Decrease Temp (e.g., -20°C) cause_high_temp->solution_decrease_temp Yes solution_improve_heating Action: Improve Heating (e.g., Oil Bath) cause_poor_control->solution_improve_heating If localized burning solution_calibrate Action: Calibrate Probe & Controller cause_poor_control->solution_calibrate Yes KineticAnalysisWorkflow cluster_T1 Run at Temp 1 (e.g., 60°C) cluster_T2 Run at Temp 2 (e.g., 70°C) cluster_T3 Run at Temp 3 (e.g., 80°C) T1_run Execute Protocol 1 T1_data Collect Time Course Data T1_run->T1_data T1_calc Calculate k₁ T1_data->T1_calc plot Plot ln(k) vs. 1/T T1_calc->plot T2_run Execute Protocol 1 T2_data Collect Time Course Data T2_run->T2_data T2_calc Calculate k₂ T2_data->T2_calc T2_calc->plot T3_run Execute Protocol 1 T3_data Collect Time Course Data T3_run->T3_data T3_calc Calculate k₃ T3_data->T3_calc T3_calc->plot analysis Linear Regression Slope = -Ea/R plot->analysis result Determine Activation Energy (Ea) analysis->result

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Ethyl 3-amino-6-methoxypicolinate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and process development, the selection of a core scaffold is a decision that dictates the trajectory of a synthetic campaign. The substituted aminopicolinate framework is a privileged motif, appearing in a multitude of bioactive molecules. Among these, Ethyl 3-amino-6-methoxypicolinate stands out as a versatile building block. However, a nuanced understanding of its reactivity in comparison to other aminopicolinates is crucial for efficient and predictable synthesis.

This guide provides an in-depth comparison of the reactivity of Ethyl 3-amino-6-methoxypicolinate with other structurally related aminopicolinates. We will dissect the electronic and steric factors governing its chemical behavior and provide practical, field-proven insights into its application in key synthetic transformations.

Understanding the Reactivity Landscape of Aminopicolinates

The reactivity of an aminopicolinate is primarily dictated by the interplay of the electron-donating amino group, the electron-withdrawing ester functionality, and the inherent electronic nature of the pyridine ring. Additional substituents further modulate this reactivity profile.

Electronic Effects at Play

The pyridine ring is inherently electron-deficient compared to benzene, which influences the reactivity of its substituents. The substituents on Ethyl 3-amino-6-methoxypicolinate create a unique electronic environment:

  • 3-Amino Group: This is a strong activating group that donates electron density to the pyridine ring through resonance, enhancing its nucleophilicity. This effect is most pronounced at the ortho and para positions relative to the amino group.

  • 6-Methoxy Group: The methoxy group is also an electron-donating group through resonance, further activating the ring. Its position at C6 synergizes with the 3-amino group to increase the electron density of the pyridine nucleus.

  • Ethyl Ester Group (at C2): This is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic attack but can also influence the acidity of adjacent protons.

The combination of two strong electron-donating groups (amino and methoxy) and one electron-withdrawing group (ethyl ester) makes the reactivity of Ethyl 3-amino-6-methoxypicolinate particularly interesting and distinct from other aminopicolinates. For instance, an aminopicolinate lacking the methoxy group would be expected to be less nucleophilic. Conversely, replacing the ester with a less electron-withdrawing group would enhance the overall ring activation.

Steric Considerations

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, is another critical factor.[1][2][3][4][5] In Ethyl 3-amino-6-methoxypicolinate, the substituents are positioned in a way that can influence the accessibility of reactive sites. The ethyl ester at C2 and the methoxy group at C6 can sterically hinder reactions at the adjacent amino group (C3) and the pyridine nitrogen. This is a key consideration when comparing it to less substituted aminopicolinates.

Comparative Reactivity in Key Transformations

Let us now delve into a comparative analysis of Ethyl 3-amino-6-methoxypicolinate's reactivity in several common and synthetically important reactions.

N-Acylation

Acylation of the amino group is a fundamental transformation for introducing diverse functionalities.[6][7]

Comparison:

CompoundExpected Relative Reactivity in N-AcylationRationale
Ethyl 3-amino-6-methoxypicolinate Moderate The nucleophilicity of the 3-amino group is enhanced by the 6-methoxy group. However, the adjacent ethyl ester at C2 may provide some steric hindrance to the approaching acylating agent.
Ethyl 3-aminopicolinate High Lacks the steric hindrance from the 6-methoxy group, making the amino group more accessible. The absence of the electron-donating methoxy group slightly reduces the nucleophilicity compared to the methoxy-substituted analog, but the reduced steric hindrance is often the dominant factor.
Ethyl 4-aminopicolinate High The amino group at C4 is less sterically hindered by the C2-ester compared to the C3-amino isomer.

Experimental Protocol: N-Acetylation of Ethyl 3-amino-6-methoxypicolinate

  • Dissolution: Dissolve Ethyl 3-amino-6-methoxypicolinate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C and add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aminopicolinate in DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acetic Anhydride cool->add_acyl stir Stir at RT add_acyl->stir quench Quench with NaHCO3(aq) stir->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified N-Acylated Product purify->product

Caption: Workflow for the N-acylation of aminopicolinates.

N-Alkylation

Direct alkylation of amines can be challenging due to the potential for over-alkylation.[8][9][10] The reactivity of the aminopicolinate plays a crucial role in controlling the selectivity of this reaction.

Comparison:

CompoundExpected Relative Reactivity in N-AlkylationRationale
Ethyl 3-amino-6-methoxypicolinate Moderate to Low The increased nucleophilicity from the electron-donating groups is counteracted by significant steric hindrance from the adjacent C2-ester and C6-methoxy groups, which can help to prevent over-alkylation.
Ethyl 3-aminopicolinate High More susceptible to over-alkylation due to the higher accessibility of the amino group.
Ethyl 5-aminopicolinate High The amino group is remote from the ester, minimizing steric hindrance and leading to high reactivity, but also a higher risk of multiple alkylations.

Experimental Protocol: Monomethylation via Reductive Amination

A more controlled method for N-alkylation is reductive amination.

  • Imine Formation: Dissolve Ethyl 3-amino-6-methoxypicolinate (1.0 eq.) and paraformaldehyde (1.2 eq.) in methanol. Add a catalytic amount of acetic acid.

  • Reduction: Stir the mixture at room temperature for 1-2 hours to form the imine intermediate. Then, add a reducing agent such as sodium borohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for N-acylation.

Diazotization and Sandmeyer Reaction

The conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction, is a powerful tool for introducing a wide range of substituents onto the pyridine ring.[11][12][13][14][15][16][17][18] The stability and reactivity of the diazonium intermediate are influenced by the electronic nature of the ring.

Comparison:

CompoundExpected Reactivity in Diazotization/SandmeyerRationale
Ethyl 3-amino-6-methoxypicolinate Good The electron-rich nature of the ring due to the amino and methoxy groups facilitates the formation of the diazonium salt. The resulting diazonium salt is expected to be reasonably stable for subsequent Sandmeyer reactions.
Ethyl 3-amino-6-chloropicolinate Very Good The electron-withdrawing chloro group can further stabilize the diazonium salt, often leading to cleaner Sandmeyer reactions.
Ethyl 3,5-diaminopicolinate Complex The presence of two amino groups can lead to the formation of bis-diazonium salts or other side reactions, requiring careful control of stoichiometry and reaction conditions.

Experimental Protocol: Sandmeyer Chlorination

  • Diazotization: Dissolve Ethyl 3-amino-6-methoxypicolinate (1.0 eq.) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the mixture, extract the product with a suitable organic solvent, and purify by column chromatography.

Diagram: Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH2 Aminopicolinate Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HCl Ar-Cl Chloropicolinate Ar-N2+->Ar-Cl CuCl N2 N2 Ar-N2+->N2 Loss of N2

Caption: Key steps in the Sandmeyer reaction of an aminopicolinate.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation.[19][20][21][22][23] The amino group can act as a directing group or a participating nucleophile, and its electronic and steric environment is critical.

Comparison:

CompoundExpected Reactivity in Suzuki Coupling (of a halogenated analog)Rationale
Ethyl 3-amino-5-bromo-6-methoxypicolinate Good The electron-donating groups can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond. The amino group can also coordinate to the metal center, potentially influencing the reaction outcome.
Ethyl 3-amino-5-bromopicolinate Good to Excellent Less steric hindrance around the bromine atom compared to the 6-methoxy analog may lead to faster reaction rates.
Ethyl 4-amino-5-bromopicolinate Good The position of the amino group relative to the bromine will influence its directing effect and the overall electronic properties of the substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Mixture: To a degassed mixture of a suitable solvent (e.g., dioxane/water or DME) add the bromo-aminopicolinate (1.0 eq.), a boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq.).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Purify the product by column chromatography.

Conclusion and Future Outlook

Ethyl 3-amino-6-methoxypicolinate is a highly functionalized and synthetically versatile building block. Its reactivity is a finely tuned balance of the electronic contributions of its amino, methoxy, and ester substituents, as well as the steric environment around its reactive centers. Compared to other aminopicolinates, the presence of the 6-methoxy group generally enhances the nucleophilicity of the ring and the 3-amino group, while also introducing steric bulk that can be strategically exploited to control selectivity in reactions like N-alkylation.

For the practicing chemist, a thorough understanding of these structure-activity relationships is paramount. By carefully considering the electronic and steric profile of Ethyl 3-amino-6-methoxypicolinate and its analogs, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

  • Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. [Link]

  • Improved synthesis of 6-aryl-4-aminopicolin
  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. [Link]

  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. [Link]

  • Sandmeyer Reaction. [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids. [Link]

  • Substituent Effects in Electrophilic Substitutions. [Link]

  • Alkylation of Amines (Sucks!). [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Diazotization Reaction Mechanism. [Link]

  • Sandmeyer reaction. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Reaction of Amines, Diazonium salts (Sandmeyer Reaction) and more. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • Substituent Effects on Reactivity. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • The E ect of Substituents on Reactivity. [Link]

  • Diazotization of Amines. [Link]

  • Alkylation of Amines. [Link]

  • Diazotiz
  • Substituent Effects in Substituted Aromatic Rings. [Link]

  • 22.5 Acylation. [Link]

  • Steric Hindrance. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate. [Link]

  • Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. [Link]

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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Coupling of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Ethyl 3-amino-6-methoxypicolinate is a valuable scaffold, and its derivatization through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel molecular entities. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, yield, and purity. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling of this versatile substrate, supported by experimental insights and protocols.

The Strategic Importance of Catalyst Selection

The electronic nature of ethyl 3-amino-6-methoxypicolinate, characterized by an electron-donating amino group and a methoxy group, alongside an electron-withdrawing ester functionality, presents a unique challenge in palladium-catalyzed cross-coupling. The pyridine nitrogen can potentially coordinate with the palladium center, influencing the catalytic cycle. Therefore, the selection of an appropriate palladium precursor and, critically, the ancillary ligand is a decision that dictates the success of the transformation. The ligand modulates the steric and electronic properties of the palladium center, impacting the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forging C-C bonds.[1][2] In the context of ethyl 3-amino-6-methoxypicolinate, this typically involves the coupling of an aryl boronic acid or ester with the (halogenated) picolinate. The efficacy of several common palladium catalyst systems is compared below.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations & Rationale
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)K₂CO₃Toluene/H₂O9012ModerateA classic, reliable catalyst, though it can be sensitive to air and moisture. The phosphine ligands are crucial for stabilizing the Pd(0) species.
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)K₃PO₄1,4-Dioxane802HighThe dppf ligand's wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination, often leading to higher yields and shorter reaction times.[3]
Pd(OAc)₂ / SPhos Palladium(II) Acetate / SPhosK₃PO₄Toluene10016HighThe combination of a simple palladium salt with a bulky, electron-rich biaryl phosphine ligand like SPhos is highly effective for challenging substrates. The steric bulk of SPhos promotes the reductive elimination step.

Experimental Insight: For the Suzuki-Miyaura coupling of electron-rich aminopyridines, catalyst systems employing bulky, electron-donating phosphine ligands such as those from the Buchwald and Hartwig groups often provide superior results.[4] The increased electron density on the palladium center facilitates the oxidative addition of the aryl halide, which can be the rate-limiting step.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction is particularly relevant for modifying the 3-amino group of ethyl 3-amino-6-methoxypicolinate or for coupling the picolinate scaffold to an amine-containing molecule.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations & Rationale
Pd₂(dba)₃ / BINAP Tris(dibenzylideneacetone)dipalladium(0) / BINAPNaOt-BuToluene10018GoodA first-generation catalyst system that is effective for many aminations. The bidentate BINAP ligand provides good stability to the catalytic species.[7]
Pd(OAc)₂ / XPhos Palladium(II) Acetate / XPhosK₃PO₄t-BuOH11012ExcellentXPhos is a highly effective, sterically demanding biaryl phosphine ligand that promotes the coupling of a wide range of amines and aryl halides, including challenging substrates.[8]
Pd-PEPPSI-IPr palladium(II) dichlorideNaOt-Bu1,4-Dioxane806HighN-heterocyclic carbene (NHC) ligands, such as IPr, form highly stable and active palladium complexes. PEPPSI-type precatalysts are air- and moisture-stable, offering operational simplicity.

Experimental Insight: The choice of base is critical in Buchwald-Hartwig aminations. While strong, non-nucleophilic bases like sodium tert-butoxide are common, weaker bases such as potassium phosphate can be advantageous for substrates with base-sensitive functional groups. The solvent also plays a significant role, with polar aprotic solvents like dioxane and THF, or alcoholic solvents like tert-butanol, being frequently employed.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR₂(L₂) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination->Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of coupling reactions with ethyl 3-amino-6-methoxypicolinate. Note: These are generalized procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
  • To a dry Schlenk flask, add ethyl 3-amino-6-bromo-2-chloropicolinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂ / XPhos
  • To a dry Schlenk flask, add ethyl 3-bromo-6-methoxypicolinate (1.0 mmol), the desired amine (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous tert-butanol (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Reagents: - Picolinate Substrate - Coupling Partner - Base A->B C Add Catalyst System: - Pd Precursor - Ligand B->C D Inert Atmosphere (Evacuate & Backfill) C->D E Add Anhydrous Solvent D->E F Heat & Stir E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to RT G->H I Dilute & Wash H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterization K->L

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The selection of an optimal palladium catalyst system is a multifaceted decision that hinges on the specific coupling partners and desired reaction outcomes. For the Suzuki-Miyaura coupling of ethyl 3-amino-6-methoxypicolinate derivatives, catalyst systems based on ligands like dppf or bulky biaryl phosphines often provide high efficiency. In the case of Buchwald-Hartwig amination, modern catalyst systems incorporating sterically demanding biaryl phosphine or N-heterocyclic carbene ligands have demonstrated broad applicability and high yields. The provided protocols and comparative data serve as a robust starting point for researchers to develop efficient and scalable synthetic routes to novel derivatives of ethyl 3-amino-6-methoxypicolinate, accelerating the discovery and development of new chemical entities.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]

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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. (2025). ResearchGate. [Link]

  • Methods of making incretin analogs. (2021).
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). National Institutes of Health. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). National Institutes of Health. [Link]

  • Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. (2007). National Institutes of Health. [Link]

  • Pd(II)-catalyzed C(sp2)-H carbonylation of biaryl-2-amine: Synthesis of phenanthridinones. (2025). ResearchGate. [Link]

  • Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. CiteSeerX. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. (2023). MDPI. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]

  • Diastereoselective palladium-catalyzed C(sp3)–H cyanomethylation of amino acid and carboxylic acid derivatives. (2023). Royal Society of Chemistry. [Link]

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A Comparative Analysis of Suzuki and Stille Couplings for the Synthesis of Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Process Development

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the synthesis of complex pharmaceutical intermediates. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools. This guide provides an in-depth comparison of these two stalwart reactions for a specific, yet illustrative, transformation: the synthesis of Ethyl 3-amino-6-methoxypicolinate, a substituted pyridine derivative of interest in drug discovery programs.

Our analysis moves beyond a simple recitation of yields, delving into the mechanistic nuances, practical considerations, and downstream implications that guide the choices of a discerning chemist. We will explore the causality behind reagent selection, the inherent trade-offs between the two methodologies, and provide robust, field-tested protocols to support your own experimental design.

The Synthetic Challenge: Arylation of a Pyridine Core

The target molecule, Ethyl 3-amino-6-methoxypicolinate, presents a common synthetic challenge: the introduction of an aryl or heteroaryl substituent onto an electron-rich, sterically hindered pyridine ring. The choice of cross-coupling reaction is critical, as it directly impacts yield, purity, scalability, and overall cost-efficiency.

Let's consider a representative transformation: the coupling of an aryl group (Ar) to the C5 position of the pyridine ring, starting from a halogenated precursor.

G cluster_Suzuki Suzuki Coupling Pathway cluster_Stille Stille Coupling Pathway Halopyridine Ethyl 3-amino-5-bromo- 6-methoxypicolinate Oxidative_Addition_S Oxidative_Addition_S Halopyridine->Oxidative_Addition_S Oxidative Addition Arylboronic Aryl Boronic Acid Ar-B(OH)2 Transmetalation_S Transmetalation_S Arylboronic->Transmetalation_S Pd0_S Pd(0) Catalyst Pd0_S->Oxidative_Addition_S Base Base (e.g., K2CO3) Base->Transmetalation_S Product_S Ethyl 3-amino-5-aryl- 6-methoxypicolinate Boronate_Waste Boronate Waste Oxidative_Addition_S->Transmetalation_S ArPd(II)L2X Transmetalation_S->Boronate_Waste Reductive_Elimination_S Reductive_Elimination_S Transmetalation_S->Reductive_Elimination_S ArPd(II)L2Ar' Reductive_Elimination_S->Pd0_S Catalyst Regeneration Reductive_Elimination_S->Product_S Halopyridine_St Ethyl 3-amino-5-bromo- 6-methoxypicolinate Oxidative_Addition_St Oxidative_Addition_St Halopyridine_St->Oxidative_Addition_St Oxidative Addition Organostannane Organostannane Ar-Sn(R)3 Transmetalation_St Transmetalation_St Organostannane->Transmetalation_St Pd0_St Pd(0) Catalyst Pd0_St->Oxidative_Addition_St Product_St Ethyl 3-amino-5-aryl- 6-methoxypicolinate Stannyl_Waste Stannyl Halide Waste X-Sn(R)3 Oxidative_Addition_St->Transmetalation_St ArPd(II)L2X Transmetalation_St->Stannyl_Waste Reductive_Elimination_St Reductive_Elimination_St Transmetalation_St->Reductive_Elimination_St ArPd(II)L2Ar' Reductive_Elimination_St->Pd0_St Catalyst Regeneration Reductive_Elimination_St->Product_St

Caption: Catalytic cycles for the Suzuki and Stille cross-coupling reactions.

Head-to-Head Comparison: Performance and Practicality

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (tin compounds)
Toxicity & Waste Low toxicity; boronic acid byproducts are generally water-soluble and considered "green."High toxicity of organotin reagents and byproducts; requires specialized handling and waste disposal.[1]
Reagent Stability Boronic acids can be prone to decomposition (protodeboronation), especially on storage.Organostannanes are generally stable, air- and moisture-tolerant, and can be purified by chromatography.[1]
Typical Yields Generally moderate to excellent yields (70-95%) are reported for similar pyridine systems.[2]Can provide excellent yields (often >90%), particularly when other methods fail.[3][4][5]
Reaction Conditions Requires a base (often inorganic, like K₂CO₃ or Cs₂CO₃), which can sometimes be a limitation for base-sensitive substrates.Generally neutral conditions, avoiding the need for a strong base, which is advantageous for substrates with sensitive functional groups.
Functional Group Tolerance Very broad tolerance, but the required base can be problematic.Extremely broad tolerance, often considered one of the most versatile cross-coupling reactions in this regard.[1]
Substrate Scope Extremely wide, but can be sensitive to sterically hindered substrates.Less sensitive to steric hindrance compared to Suzuki coupling.[3]
Catalyst & Ligands A vast array of palladium catalysts and phosphine or N-heterocyclic carbene (NHC) ligands are available, allowing for extensive optimization.[6][7]Often employs standard catalysts like Pd(PPh₃)₄, but can also be optimized with various ligands.
Purification Removal of boron-containing byproducts can sometimes be challenging, but is often achievable with aqueous washes.Separation of the product from highly nonpolar and toxic tin byproducts can be difficult and is a significant drawback.[1]

Yield Analysis in Context

While no direct, side-by-side study for Ethyl 3-amino-6-methoxypicolinate exists, we can extrapolate from published data on analogous systems.

  • For Suzuki Coupling: Studies on the arylation of 5-bromo-2-methylpyridin-3-amine, a structurally similar substrate, have reported yields in the range of moderate to good .[2] For example, coupling with various arylboronic acids often proceeds with yields of 75-90%. The electron-donating nature of the amino group and the methoxy group on our target molecule can enhance the electron density of the pyridine ring, potentially slowing the initial oxidative addition step. However, modern catalyst systems with electron-rich, bulky phosphine ligands are well-equipped to handle such "difficult" couplings.[6]

  • For Stille Coupling: The Stille coupling is renowned for its robustness, especially with heteroaromatic substrates. For the coupling of various heterocycles, including pyridines, Stille reactions have been shown to provide excellent yields (90–94%), sometimes outperforming Suzuki couplings which gave moderate yields (57–66%) for the same substrates.[3] The reaction's insensitivity to steric hindrance and its operation under neutral conditions make it a powerful alternative, particularly if the Suzuki coupling were to prove sluggish or low-yielding.[3] High yields, often exceeding 80-95%, are consistently reported in complex syntheses employing Stille reactions.[5]

Experimental Protocols

The following protocols are representative methodologies adapted for the synthesis of an arylated Ethyl 3-amino-6-methoxypicolinate derivative.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the arylation of Ethyl 3-amino-5-bromo-6-methoxypicolinate.

G A 1. Add Reactants to Flask - Ethyl 3-amino-5-bromo-6-methoxypicolinate (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(OAc)2 (0.02 eq) - SPhos (0.04 eq) - K2CO3 (2.0 eq) B 2. Add Solvents - Toluene (5 mL/mmol) - Water (1 mL/mmol) A->B C 3. Degas Mixture - Bubble N2 through for 15 min B->C D 4. Heat Reaction - Heat to 90-100 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool, dilute with EtOAc - Wash with H2O, brine D->E F 6. Purify - Dry (Na2SO4) - Concentrate - Column Chromatography E->F

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-amino-5-bromo-6-methoxypicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (a bulky phosphine ligand, 0.04 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add toluene and water (e.g., a 5:1 ratio) via syringe.

  • Degassing: Degas the resulting mixture by bubbling nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Causality Behind Choices:

  • Ligand (SPhos): Electron-rich, bulky phosphine ligands like SPhos are known to accelerate the oxidative addition of palladium to aryl halides and promote the final reductive elimination step, which is often crucial for electron-rich pyridine substrates.[6]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without causing hydrolysis of the ethyl ester, a common side reaction with stronger bases like NaOH or KOH.

  • Solvent System (Toluene/Water): This biphasic system is standard for Suzuki couplings. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid byproducts, facilitating both the reaction and subsequent purification.

Protocol 2: Stille Coupling

This protocol is presented as a high-yield alternative, particularly if the Suzuki approach is unsuccessful.

G A 1. Add Reactants to Flask - Ethyl 3-amino-5-bromo-6-methoxypicolinate (1.0 eq) - Aryl-tributylstannane (1.1 eq) - Pd(PPh3)4 (0.05 eq) B 2. Add Solvent - Anhydrous, degassed Dioxane or Toluene A->B C 3. Degas Mixture - Bubble N2 through for 15 min B->C D 4. Heat Reaction - Heat to 100-110 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool, dilute with Et2O - Wash with KF (aq) solution D->E F 6. Purify - Dry (MgSO4) - Concentrate - Column Chromatography E->F

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3-amino-6-methoxypicolinate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the precise characterization of reaction pathways is not merely an academic exercise; it is a cornerstone of process optimization, safety, and regulatory compliance. Ethyl 3-amino-6-methoxypicolinate and its derivatives are valuable scaffolds in medicinal chemistry, often serving as key building blocks for more complex active pharmaceutical ingredients (APIs). The ability to unequivocally identify and quantify transient intermediates during a reaction is critical for understanding reaction kinetics, identifying potential impurities, and ensuring the final product's quality.[1]

This guide provides an in-depth comparison of spectroscopic techniques for the real-time and offline analysis of reaction intermediates stemming from Ethyl 3-amino-6-methoxypicolinate. We will move beyond a simple listing of methods to explore the causality behind instrumental choices, offering field-proven insights into crafting a robust analytical workflow.

The Synthetic Context: A Hypothetical N-Acetylation Reaction

To ground our discussion in a practical scenario, let's consider a common transformation: the N-acetylation of Ethyl 3-amino-6-methoxypicolinate (SM) to yield Ethyl 3-acetamido-6-methoxypicolinate (P), using acetic anhydride in an appropriate solvent. During this process, incomplete reaction or side reactions could lead to the persistence of starting material or the formation of unexpected intermediates. Our goal is to select and apply the best analytical tools to monitor the consumption of SM and the formation of P, while also being able to identify any other species present.

cluster_reaction Hypothetical N-Acetylation SM Ethyl 3-amino-6-methoxypicolinate (Starting Material) P Ethyl 3-acetamido-6-methoxypicolinate (Product) SM->P Reaction Progress Reagent + Acetic Anhydride

Caption: A simplified schematic of the N-acetylation reaction.

Comparative Analysis of Core Spectroscopic Techniques

The choice of an analytical technique is dictated by the specific information required—be it structural elucidation, quantitative monitoring, or real-time kinetics. Here, we compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

High-resolution NMR spectroscopy is unparalleled in its ability to provide detailed structural information in solution.[2] For our hypothetical reaction, both ¹H and ¹³C NMR would be invaluable for distinguishing the starting material from the product and any intermediates.

Expertise & Experience: The key to using NMR for reaction monitoring is to identify "reporter" signals—peaks that are unique to the starting material, product, or an intermediate and are well-resolved from other signals in the spectrum. For our N-acetylation:

  • ¹H NMR: The broad singlet corresponding to the amine (-NH₂) protons on the starting material (around 5-6 ppm) will disappear and be replaced by a sharp singlet for the amide (N-H) proton of the product (further downfield, ~8-9 ppm). A new singlet for the acetyl methyl (-CH₃) group will also appear around 2.2 ppm.

  • ¹³C NMR: The carbon atom of the pyridine ring attached to the amino group will experience a significant shift upon acetylation, providing a clear marker for conversion.

Trustworthiness: The quantitative nature of NMR is inherent to the technique; the integral of a peak is directly proportional to the number of nuclei it represents.[3] This allows for the calculation of relative concentrations of all species in the reaction mixture from a single spectrum, provided a relaxation delay is properly set. This self-validating system requires no external calibration for relative quantification.

Data Summary: Expected ¹H NMR Shifts

CompoundKey Proton SignalsExpected Chemical Shift (δ, ppm)Multiplicity
Starting Material -NH₂ (Amino)~5.5broad singlet
-OCH₃ (Methoxy)~3.9singlet
Pyridine Ring Protons~6.8 - 7.8doublets
-OCH₂CH₃ (Ethyl Ester)~4.3 (q), ~1.3 (t)quartet, triplet
Product -NH (Amide)~8.5singlet
-COCH₃ (Acetyl)~2.2singlet
-OCH₃ (Methoxy)~3.9singlet
Pyridine Ring Protons~7.0 - 8.5doublets
-OCH₂CH₃ (Ethyl Ester)~4.3 (q), ~1.3 (t)quartet, triplet
Infrared (IR) Spectroscopy: A Real-Time Functional Group Tracker

IR spectroscopy excels at identifying functional groups and is particularly well-suited for in-situ reaction monitoring using Attenuated Total Reflectance (ATR) probes (e.g., ReactIR).[4] This provides real-time kinetic data without the need for sampling.[5]

Expertise & Experience: The power of IR lies in its ability to track changes in bond vibrations. For our N-acetylation:

  • Disappearance of N-H stretches: The characteristic doublet of the primary amine (-NH₂) in the starting material (around 3300-3500 cm⁻¹) will be replaced by the single, sharper N-H stretch of the secondary amide in the product (around 3300 cm⁻¹).

  • Appearance of Amide I and II bands: The formation of the product will be marked by the strong C=O stretch of the amide (Amide I band, ~1650-1680 cm⁻¹) and the N-H bend (Amide II band, ~1550 cm⁻¹).[6][7]

Trustworthiness: While excellent for tracking reaction progress, quantitative analysis using IR requires calibration (e.g., creating a calibration curve by measuring spectra of known concentrations). However, for determining reaction endpoints, the disappearance of a starting material peak is often a reliable and sufficient indicator. Modern software can use multivariate analysis to deconvolve overlapping peaks and provide more accurate concentration profiles.[8]

Data Summary: Key IR Vibrational Frequencies

CompoundFunctional GroupKey Vibrational ModeExpected Wavenumber (cm⁻¹)
Starting Material Primary Amine (-NH₂)N-H Stretch~3450 and ~3350 (doublet)
Ester (C=O)C=O Stretch~1720
Aromatic RingC=C/C=N Stretches~1600-1450
Product Secondary Amide (-NH)N-H Stretch~3300 (single peak)
Amide (C=O)Amide I Band~1670
Ester (C=O)C=O Stretch~1720
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of the species in a reaction mixture. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerhouse for identifying and quantifying components.

Expertise & Experience: The primary application of MS in this context is to confirm the mass of the expected product and identify any unexpected intermediates or byproducts by their molecular weight. For our reaction:

  • Starting Material (Ethyl 3-amino-6-methoxypicolinate): C₉H₁₂N₂O₃, Molecular Weight = 196.21 g/mol . We would expect to see an [M+H]⁺ ion at m/z 197.

  • Product (Ethyl 3-acetamido-6-methoxypicolinate): C₁₁H₁₄N₂O₄, Molecular Weight = 238.24 g/mol . We would expect to see an [M+H]⁺ ion at m/z 239.

Trustworthiness: MS provides a direct and highly accurate measurement of mass-to-charge ratio. This data is self-validating for molecular weight determination. Fragmentation patterns (MS/MS) can be used to further confirm the structure of an unknown intermediate by breaking it apart and analyzing the pieces, which can be compared to the known fragmentation of picolinate esters.[9][10]

Workflow for Analytical Method Selection

Choosing the right tool depends on the stage of development and the questions being asked.

G start What is the Analytical Goal? q1 Need Detailed Structural Elucidation of an Unknown Intermediate? start->q1 q2 Need Real-Time Kinetic Data and Endpoint Determination? start->q2 q3 Need to Confirm Molecular Weight or Identify Byproducts? start->q3 q4 Need to Separate and Quantify all Components? start->q4 a1 NMR Spectroscopy (¹H, ¹³C, 2D-NMR) q1->a1 Yes a2 In-Situ IR (ReactIR) q2->a2 Yes a3 Direct Injection MS or LC-MS q3->a3 Yes a4 HPLC-UV / LC-MS q4->a4 Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Alternative and Hyphenated Techniques: A Deeper Dive

While NMR, IR, and MS are the primary tools, their effectiveness can be enhanced when used in combination or by employing alternative methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for separating and quantifying components in a mixture.[11] An HPLC method with UV detection can be developed to baseline-separate the starting material, product, and any impurities, allowing for accurate quantification over the course of the reaction via offline sampling.[12]

Expertise & Experience: The key is to develop a robust method. For picolinate derivatives, a reverse-phase C18 column is often a good starting point.[13] The UV detector wavelength should be set to a λ_max where all components have significant absorbance to ensure sensitive detection.

Experimental Protocols

Protocol 1: Offline Reaction Monitoring by ¹H NMR
  • Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, 24h), carefully extract a small aliquot (~50 µL) from the reaction mixture.

  • Sample Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This dilution effectively stops the reaction.

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube. The standard should have a simple spectrum that does not overlap with the analyte signals.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation between scans.

  • Data Analysis: Integrate the unique signals for the starting material, product, and internal standard. Calculate the concentration of each species relative to the known concentration of the internal standard.

Protocol 2: In-Situ Reaction Monitoring by ATR-FTIR (ReactIR)
  • Probe Insertion: Prior to starting the reaction, insert a clean, dry ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium once charged.

  • Background Spectrum: Collect a background spectrum of the solvent and any reagents that are present before the limiting reagent is added.

  • Reaction Initiation: Add the final reagent to initiate the reaction and immediately begin data collection.

  • Data Collection: Collect spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.

  • Data Analysis: Profile the reaction by tracking the absorbance of key peaks over time. Use the disappearance of a starting material peak (e.g., N-H stretch at ~3450 cm⁻¹) and the appearance of a product peak (e.g., Amide I band at ~1670 cm⁻¹) to generate kinetic profiles.

Conclusion

The analysis of reaction intermediates for compounds like Ethyl 3-amino-6-methoxypicolinate requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information for offline analysis, in-situ IR spectroscopy is the superior choice for real-time kinetic monitoring and process control. Mass spectrometry , especially when coupled with HPLC, offers definitive molecular weight confirmation and is indispensable for identifying unknown byproducts. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can gain a comprehensive understanding of their chemical processes, leading to the development of safer, more efficient, and robust synthetic routes in drug development.

References

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  • Title: Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent Source: PubMed URL: [Link]

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  • Title: Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose Source: MDPI URL: [Link]

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  • Title: Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate Source: ResearchGate URL: [Link]

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A Comparative In Vitro Analysis of Novel Compounds Derived from Ethyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Picolinate-Derived Compounds

The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, is recognized as a "privileged" structure in medicinal chemistry.[1] Its derivatives are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs and have been explored for a multitude of therapeutic applications, including oncology, and infectious and inflammatory diseases.[1][2] Ethyl 3-amino-6-methoxypicolinate serves as a versatile starting material, offering multiple reactive sites for the synthesis of novel derivatives with potentially enhanced biological activities.

This guide provides a comprehensive in vitro comparison of two novel, proprietary derivatives, designated as NCD-1 (Novel Compound Derivative 1) and NCD-2 , against established therapeutic agents. The objective is to elucidate their potential efficacy across three critical therapeutic areas: oncology, microbiology, and immunology. Our evaluation employs a suite of robust, validated in vitro assays designed to provide a clear, data-driven comparison of their performance against industry-standard comparator compounds.

Comparator Compounds:

  • Doxorubicin: A well-established anthracycline antibiotic used in cancer chemotherapy.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Diclofenac: A potent non-steroidal anti-inflammatory drug (NSAID).

The following sections detail the experimental workflows, present the comparative data, and explain the scientific rationale behind each methodological choice, ensuring a transparent and reproducible assessment of these novel chemical entities.

I. Comparative Analysis of Anticancer Activity

To assess the potential of NCD-1 and NCD-2 as anticancer agents, a primary cytotoxicity screening is essential.[3][4] We selected the MTT assay, a cornerstone method for evaluating cell viability and proliferation, due to its reliability and direct correlation between metabolic activity and cell number.[5][6] The assay quantifies the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for determining the cytotoxic potential of the novel compounds is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Culture A549 Lung Cancer Cells prep_compounds 2. Prepare Serial Dilutions of NCD-1, NCD-2, & Doxorubicin plate_cells 3. Seed Cells into 96-Well Plates prep_compounds->plate_cells Dispense add_compounds 4. Add Compounds to Wells (24h Incubation) plate_cells->add_compounds add_mtt 5. Add MTT Reagent (4h Incubation) add_compounds->add_mtt solubilize 6. Add Solubilization Solution add_mtt->solubilize read_absorbance 7. Read Absorbance at 570 nm solubilize->read_absorbance Measure calc_ic50 8. Calculate IC50 Values read_absorbance->calc_ic50 Analyze

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Protocol: MTT Cell Proliferation Assay[6][8][9]
  • Cell Seeding: A549 human lung carcinoma cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NCD-1, NCD-2, and the comparator drug, Doxorubicin. The existing medium is removed, and 100 µL of medium containing the test compounds at various concentrations is added to the respective wells. A set of wells with untreated cells serves as a control. The plates are then incubated for 24 hours.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.[7] The plate is then left at room temperature in the dark for at least 2 hours.[5]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Comparative Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)
NCD-1 A54915.2 ± 1.8
NCD-2 A54945.7 ± 3.5
Doxorubicin A5490.8 ± 0.1

Analysis: The data indicates that both novel compounds exhibit cytotoxic activity against the A549 lung cancer cell line. NCD-1 demonstrates significantly higher potency than NCD-2. However, neither compound approaches the sub-micromolar potency of the established chemotherapeutic agent, Doxorubicin. This suggests that while there is promising anticancer activity, further structural optimization would be required to compete with current standards.[8]

II. Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial properties.[9] We employed the Kirby-Bauer disk diffusion assay, a widely used and standardized method, to evaluate the antibacterial spectrum of NCD-1 and NCD-2.[10][11] This method provides a qualitative but highly reliable assessment of a compound's ability to inhibit microbial growth.[11][12]

Experimental Workflow: Disk Diffusion Susceptibility Test

The disk diffusion method relies on the diffusion of an antimicrobial agent from an impregnated disk into an agar medium inoculated with the test organism.[11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_disks 2. Impregnate Sterile Disks with NCD-1, NCD-2, & Ciprofloxacin inoculate_plate 3. Inoculate Mueller-Hinton Agar Plate prep_disks->inoculate_plate Prepare place_disks 4. Place Disks on Agar Surface inoculate_plate->place_disks incubate 5. Incubate at 37°C for 18-24 hours place_disks->incubate measure_zones 6. Measure Diameter of Inhibition Zones (mm) incubate->measure_zones Observe interpret 7. Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret Analyze

Caption: Workflow for Antimicrobial Disk Diffusion Assay.

Protocol: Kirby-Bauer Disk Diffusion Test[12][15]
  • Inoculum Preparation: A standardized inoculum of the test bacteria (Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923) is prepared to match the turbidity of a 0.5 McFarland standard.[3]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[10]

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a standard concentration (e.g., 30 µg) of NCD-1, NCD-2, and the comparator antibiotic, Ciprofloxacin. A blank disk impregnated with the solvent (DMSO) serves as a negative control. The disks are placed firmly on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone Measurement: Following incubation, the diameter of the zone of growth inhibition around each disk is measured in millimeters (mm).

Comparative Antimicrobial Data
Compound (30 µ g/disk )Escherichia coli (Gram-negative) Zone of Inhibition (mm)Staphylococcus aureus (Gram-positive) Zone of Inhibition (mm)
NCD-1 1810
NCD-2 022
Ciprofloxacin 3228
DMSO (Control) 00

Analysis: The results reveal distinct antimicrobial profiles for the two novel compounds. NCD-1 shows moderate activity against the Gram-negative bacterium E. coli but weak activity against the Gram-positive S. aureus. Conversely, NCD-2 is inactive against E. coli but demonstrates significant activity against S. aureus. This differential activity suggests different mechanisms of action or cellular uptake between the two bacterial types. While promising, particularly the activity of NCD-2 against S. aureus, neither compound matches the broad-spectrum potency of Ciprofloxacin.[13]

III. Comparative Analysis of Anti-Inflammatory Activity

Chronic inflammation is a key factor in numerous diseases.[14] An initial, cost-effective screening for anti-inflammatory potential can be performed using an in vitro protein denaturation inhibition assay.[14][15][16] Denaturation of proteins is a well-documented cause of inflammation.[17] Therefore, the ability of a compound to prevent this process is a good indicator of its potential anti-inflammatory activity.

Protocol: Inhibition of Albumin Denaturation Assay[21][22]
  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds (NCD-1, NCD-2) or the standard drug, Diclofenac. A control solution is prepared without any test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

Comparative Anti-Inflammatory Data
CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
NCD-1 10025.4 ± 2.1
20048.9 ± 3.3
NCD-2 10035.1 ± 2.8
20065.7 ± 4.1
Diclofenac 10042.6 ± 3.0
20088.2 ± 5.2

Analysis: Both novel compounds demonstrate a dose-dependent inhibition of heat-induced albumin denaturation, indicating potential anti-inflammatory properties.[18][19] NCD-2 exhibits superior activity compared to NCD-1 at both tested concentrations. While Diclofenac remains the most potent agent, the significant activity of NCD-2 warrants further investigation using more complex cell-based assays, such as measuring the inhibition of pro-inflammatory cytokines in stimulated immune cells.[20][21]

Overall Conclusion and Future Directions

This comparative in vitro guide demonstrates that novel compounds derived from Ethyl 3-amino-6-methoxypicolinate possess diverse and promising biological activities.

  • NCD-1 shows moderate anticancer and Gram-negative antibacterial activity.

  • NCD-2 displays potent activity against Gram-positive bacteria and significant anti-inflammatory properties.

While none of the novel compounds surpassed the efficacy of the "gold standard" comparators in these initial screenings, the distinct activity profiles highlight their potential as lead compounds for further development. The next logical steps involve:

  • Quantitative Antimicrobial Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for NCD-1 and NCD-2 to quantify their antimicrobial potency.[9][12]

  • Cell-Based Anti-Inflammatory Assays: Investigating the effect of NCD-2 on inflammatory pathways in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.[20]

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional derivatives to optimize potency and selectivity for the most promising activities observed.[2]

This structured in vitro screening approach provides a robust foundation for data-driven decisions in the early stages of the drug discovery pipeline.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

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  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Available at: [Link]

  • Gürbüz, N., et al. (2005). Evaluation of the potential genotoxicity of chromium picolinate in mammalian cells in vivo and in vitro. Food and Chemical Toxicology. Available at: [Link]

  • Muthusamy, G., et al. (2015). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine. Available at: [Link]

  • Chen, Y.-L., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

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  • Brossier, F., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available at: [Link]

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  • ResearchGate. (2016). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. Available at: [Link]

  • Mocan, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]

  • Rodriguez, N. C. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

  • MDPI. (2023). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. Available at: [Link]

  • Bio-protocol. (2019). Antimicrobial Activity: Agar Disc Diffusion Assay. Bio-protocol. Available at: [Link]

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  • SciELO. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.